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6-Hydroxy-4,4,5,8-tetramethylchroman-2-one Documentation Hub

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  • Product: 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one
  • CAS: 84945-00-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one: A Core Intermediate for Trimethyl Lock Systems

Executive Summary The compound 6-hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6) is a highly specialized dihydrocoumarin derivative that serves as the foundational core for "Quinone Trimethyl Lock" (QTL) syste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6) is a highly specialized dihydrocoumarin derivative that serves as the foundational core for "Quinone Trimethyl Lock" (QTL) systems. In drug development and chemical biology, QTL systems are utilized as redox-sensitive linkers, prodrug scaffolds, and visible-light decaging tools [1]. The synthesis of this molecule requires precise control over redox states and electrophilic aromatic substitution to ensure the correct assembly of the sterically congested chroman-2-one ring.

This technical guide provides an in-depth, self-validating methodology for the synthesis of 6-hydroxy-4,4,5,8-tetramethylchroman-2-one, detailing the chemical causality behind reagent selection, the mechanistic pathway, and the step-by-step experimental protocol [2].

Scientific Rationale & Chemical Causality

The "Trimethyl Lock" Phenomenon

The utility of 6-hydroxy-4,4,5,8-tetramethylchroman-2-one relies on a severe steric clash—the "trimethyl lock." In its open-chain precursor form (a 3-(2-hydroxyphenyl)-3-methylbutanoic acid derivative), the gem-dimethyl group at the C4 position and the adjacent aromatic methyl group at the C5 position experience intense steric repulsion. This crowding restricts bond rotation and forces the phenolic hydroxyl and the carboxylic acid into strict spatial proximity, drastically accelerating the rate of intramolecular lactonization (ring closure) compared to unmethylated analogs[1].

Retrosynthetic Strategy & Reagent Causality

Retrosynthetically, the target lactone is disconnected into an electron-rich hydroquinone core and a 3,3-dimethylacrylate fragment. The synthesis is executed in two distinct stages, each governed by specific chemical causality:

  • Biphasic Reduction: The synthesis begins with 2,5-dimethyl-1,4-benzoquinone rather than the hydroquinone. Hydroquinones are notoriously prone to air oxidation. By reducing the stable quinone in situ using a massive excess of aqueous sodium hydrosulfite (

    
    ) in a biphasic diethyl ether/water system, the newly formed 2,5-dimethylhydroquinone is immediately partitioned into the organic layer. This protects it from aqueous side reactions and re-oxidation.
    
  • Acid-Catalyzed Alkylation & Lactonization: Methanesulfonic acid (

    
    ) is deliberately chosen over sulfuric acid as the solvent and catalyst. 
    
    
    
    is a strong, non-nucleophilic, and crucially non-oxidizing Brønsted acid. It protonates 3,3-dimethylacrylic acid to generate a tertiary carbocation without oxidizing the delicate hydroquinone intermediate back to the quinone.

Mechanistic Pathway

The reaction proceeds via a tandem Friedel-Crafts alkylation and intramolecular esterification. Upon generation of the tertiary carbocation from 3,3-dimethylacrylic acid in


, the electron-rich 2,5-dimethylhydroquinone undergoes electrophilic aromatic substitution at the unsubstituted C3 position. The resulting intermediate immediately undergoes lactonization, driven by the steric pressure of the newly installed gem-dimethyl group, yielding the target chroman-2-one.

SynthesisMechanism A 2,5-Dimethyl-1,4-benzoquinone (Starting Material) B Na2S2O4 / H2O / Et2O (Biphasic Reduction) A->B Aqueous phase extraction C 2,5-Dimethylhydroquinone (Electron-Rich Intermediate) B->C 2e- / 2H+ transfer (Yellow to Colorless) E Friedel-Crafts Alkylation (Tertiary Carbocation Attack) C->E Dissolved in MeSO3H D 3,3-Dimethylacrylic Acid + Methanesulfonic Acid D->E Generates electrophile at 85 °C F Intramolecular Lactonization (Esterification) E->F Fast step due to steric proximity G 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (Target Product) F->G Aqueous workup & precipitation

Figure 1: Mechanistic workflow for the synthesis of 6-hydroxy-4,4,5,8-tetramethylchroman-2-one.

Experimental Protocol: Self-Validating Workflow

The following protocol is engineered to provide visual and chemical feedback (self-validation) to the researcher, ensuring intermediate integrity before proceeding to the next step [2].

Stage 1: Preparation of 2,5-Dimethylhydroquinone
  • Dissolution: In a 1 L separatory funnel, dissolve 2,5-dimethyl-1,4-benzoquinone (10.0 g, 73.5 mmol) in diethyl ether (300 mL). The solution will exhibit an intense, characteristic yellow color.

  • Biphasic Reduction: Prepare a solution of sodium hydrosulfite (

    
    , 178.0 g, 870 mmol) in distilled water (150 mL). Add this aqueous solution to the separatory funnel.
    
  • Agitation & Self-Validation: Shake the biphasic mixture vigorously, venting frequently. Validation Check: The reaction is deemed complete when the organic layer transitions from bright yellow to completely colorless. This optical shift confirms the quantitative reduction of the quinone to the hydroquinone.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer with additional diethyl ether (3 × 200 mL).

  • Isolation: Combine the ether extracts, dry over anhydrous

    
    , and concentrate under reduced pressure to yield crude 2,5-dimethylhydroquinone as a white solid. Critical Note: Proceed immediately to Stage 2 to prevent atmospheric re-oxidation.
    
Stage 2: Synthesis of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one
  • Acidic Solvation: Dissolve the freshly prepared 2,5-dimethylhydroquinone in methanesulfonic acid (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Alkylation Initiation: Add 3,3-dimethylacrylic acid (7.35 g, 73.5 mmol) to the stirring acidic solution.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture at 85 °C for 2 hours under an inert argon atmosphere. The solution will darken as the Friedel-Crafts alkylation and lactonization proceed.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the acidic solution into a beaker containing vigorously stirred ice water (500 mL). A precipitate will immediately form.

  • Filtration & Drying: Collect the crude product via vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the filtrate reaches a neutral pH (removing all residual

    
    ). Dry the solid under high vacuum to afford 6-hydroxy-4,4,5,8-tetramethylchroman-2-one (Typical yield: ~59%).
    

Quantitative Data & Reagent Stoichiometry

The table below summarizes the stoichiometric ratios and functional roles of the reagents utilized in this workflow.

Reagent / ChemicalMW ( g/mol )Mass / VolMoles (mmol)EquivalentsFunctional Role
2,5-Dimethyl-1,4-benzoquinone 136.1510.0 g73.51.0Electrophilic Starting Material
Sodium Hydrosulfite (

)
174.11178.0 g870.011.8Aqueous Reducing Agent
Diethyl Ether (

)
74.12900 mL-SolventOrganic Extraction Phase
3,3-Dimethylacrylic Acid 100.127.35 g73.51.0Alkylating / Acylating Agent
Methanesulfonic Acid (

)
96.1150.0 mL-SolventNon-oxidizing Brønsted Acid

Analytical Characterization

To verify the structural integrity of the synthesized 6-hydroxy-4,4,5,8-tetramethylchroman-2-one, researchers should rely on the following analytical markers:

  • 
    H NMR (CDCl
    
    
    
    ):
    The defining signature of the successful "trimethyl lock" assembly is the presence of the gem-dimethyl protons, which appear as a sharp 6H singlet at approximately
    
    
    1.45 ppm. The lactone ring's methylene protons (C3) appear as a 2H singlet near
    
    
    2.55 ppm. The aromatic methyls (C5 and C8) will present as 3H singlets around
    
    
    2.2–2.4 ppm, and the single aromatic proton (C7) will appear as a singlet near
    
    
    6.5 ppm.
  • Mass Spectrometry (LC-MS): The compound exhibits a molecular weight of 220.29 g/mol . Electrospray ionization (ESI) should yield a strong

    
     peak at m/z 219.1 in negative ion mode, or an 
    
    
    
    peak at m/z 221.1 in positive ion mode.

References

  • Walton, D. P., & Dougherty, D. A. (2017). A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock. Journal of the American Chemical Society, 139(13), 4655-4658. URL:[Link]

  • Reddy, et al. (2014). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

Exploratory

Technical Whitepaper: Chemical Properties and Mechanistic Utility of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

Executive Summary In the fields of chemical biology and advanced drug delivery, 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6) is rarely utilized as a standalone therapeutic. Instead, it is the fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of chemical biology and advanced drug delivery, 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6) is rarely utilized as a standalone therapeutic. Instead, it is the fundamental thermodynamic sink and structural hallmark of the Quinone Trimethyl Lock (QTL) system[1]. This compound is the inevitable, stable lactone byproduct formed when a sterically hindered hydroquinone precursor undergoes rapid intramolecular cyclization to release a tethered payload (such as a chemotherapeutic agent or a fluorophore).

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and experimental workflows associated with 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one, serving as a definitive guide for researchers engineering stimuli-responsive prodrugs and decaging systems.

Physicochemical Profiling

Understanding the physical properties of this chromanone is critical for drug development, as its formation in vivo means it must be cleared by the biological system. Its relatively high lipophilicity (LogP ~2.6) dictates that highly concentrated local release could lead to precipitation, a factor that often necessitates the integration of PEGylated delivery systems[2].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
Chemical Name 6-Hydroxy-4,4,5,8-tetramethylchroman-2-oneIUPAC standard nomenclature
CAS Number 84945-00-6Unique registry identifier[3]
Molecular Formula C₁₃H₁₆O₃Core chroman structural framework[3]
Molecular Weight 220.264 g/mol Small molecule, diffuses rapidly post-cleavage[3]
Exact Mass 220.110 m/zKey target for LC-MS validation workflows[3]
Topological Polar Surface Area 46.53 ŲIndicates moderate membrane permeability[3]
LogP (Octanol/Water) 2.5957Lipophilic; partitions into lipid bilayers[3]

Mechanistic Causality: Stereopopulation Control

The formation of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is driven by a phenomenon known as stereopopulation control (the Borchardt-Cohen effect).

In a Quinone Trimethyl Lock prodrug, the quinone state is sterically relaxed. However, upon reduction to the hydroquinone state, severe steric clash (gauche interactions) arises between the gem-dimethyl groups on the aliphatic chain and the methyl groups on the aromatic ring. To relieve this immense conformational strain, the molecule forces the nucleophilic phenolic hydroxyl group and the electrophilic carbonyl carbon into extreme proximity (< 3 Å). This proximity accelerates the intramolecular lactonization by up to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-fold compared to unmethylated analogs, rapidly extruding the payload and forming the highly stable 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one ring.

TML_Activation Q Quinone Trimethyl Lock Prodrug (Sterically Relaxed) HQ Hydroquinone Intermediate (Sterically Hindered) Q->HQ Reduction (Enzyme/Light) L 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (Stable Lactone) HQ->L Intramolecular Lactonization P Released Payload (Active Drug/Fluorophore) HQ->P Cleavage & Release

Fig 1. Quinone Trimethyl Lock activation pathway leading to lactonization.

Experimental Protocols & Workflows

Protocol A: De Novo Synthesis via Reductive Annulation

This protocol details the synthesis of the chromanone core, which serves as the foundational building block for synthesizing complex trimethyl lock prodrugs. The reaction relies on a one-pot reduction followed by a strong-acid-catalyzed Friedel-Crafts alkylation and intramolecular esterification[2].

Step-by-Step Methodology:

  • Biphasic Reduction: Dissolve 10.0 g (73.5 mmol) of 2,5-dimethyl-1,4-benzoquinone in 300 mL of diethyl ether.

  • Reagent Addition: Add an aqueous solution of sodium hydrosulfite (

    
    , 178.0 g, 870 mmol in 150 mL water). Causality: Sodium hydrosulfite is chosen because it operates efficiently in a biphasic system, providing a mild, quantitative reduction to 2,5-dimethylhydroquinone without over-reducing the aromatic ring[2].
    
  • Extraction: Shake the mixture vigorously until the ether layer becomes colorless. Separate the ether layer, extract the aqueous layer with diethyl ether (3 × 200 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Acid-Catalyzed Annulation: Mix the resulting white solid with 3,3-dimethylacrylic acid (7.5 g, 75 mmol) and dissolve in 50 mL of methanesulfonic acid. Causality: Methanesulfonic acid acts as both the solvent and a strong Brønsted acid catalyst. It protonates the acrylic acid to generate a reactive carbocation for the Friedel-Crafts alkylation of the electron-rich hydroquinone, immediately driving the intramolecular lactonization[2].

  • Thermal Activation: Heat the reaction mixture at 85 °C for 3 hours.

  • Purification: Pour into ice water, extract with ethyl acetate, wash with brine, dry, and purify via column chromatography to yield 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (approx. 59% yield)[2].

Synthesis_Workflow R1 2,5-Dimethyl-1,4-benzoquinone I1 2,5-Dimethylhydroquinone R1->I1 Step 1: Reduction R2 Sodium Hydrosulfite (Aqueous) R2->I1 Reagent P1 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one I1->P1 Step 2: Annulation (85 °C) R3 3,3-Dimethylacrylic acid + Methanesulfonic acid R3->P1 Catalyst/Reactant

Fig 2. Step-by-step synthetic workflow for 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one.

Protocol B: Photochemical Decaging and Self-Validating Analysis

In advanced applications, the trimethyl lock is modified to be light-sensitive. The release of the payload can be strictly validated by monitoring the formation of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one. Because the lactonization is stoichiometric, the detection of this chromanone via LC-MS or NMR serves as a self-validating system for payload release[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the caged prodrug in methanol.

  • Irradiation: Irradiate the solution using a 455 nm LED. Causality: 455 nm provides the exact excitation energy required to trigger intramolecular electron transfer in the modified quinone core, reducing it to the hydroquinone state without damaging the tethered payload[1].

  • Monitoring: Continue irradiation until the solution turns colorless (indicating the complete consumption of the quinone species).

  • Validation: Remove the solvent under reduced pressure. Analyze the residue via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     NMR (400 MHz, Chloroform-d). The appearance of a sharp singlet at 
    
    
    
    1.46 (s, 6H) corresponding to the gem-dimethyl group of the lactone ring confirms quantitative decaging.

Applications in Advanced Therapeutics

Microtubule-Targeted Anticancer Prodrugs

Systemic toxicity and poor blood-brain barrier (BBB) penetration are major hurdles for chemotherapeutics like taxanes. Researchers synthesize benzoquinone ester derivatives of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one to create prodrugs of potent (E)-N-aryl-2-arylethenesulfonamides. Upon reaching the tumor microenvironment—which is often rich in reductive enzymes like NQO1—the quinone is reduced, the trimethyl lock snaps shut, and the active sulfonamide is released directly at the tumor site, exhibiting IC50 values in the 5–10 nM range[2].

Visible-Light Decaging in Neuroscience

The chromanone core is heavily utilized in neuroscience to create caged neurotransmitters (e.g., PRTL-GABA). By employing visible-light decaging based on the quinone trimethyl lock, researchers can achieve precise spatiotemporal control over GABA release in Xenopus laevis oocytes, allowing for the real-time mapping of neural receptor kinetics without the phototoxicity associated with traditional UV-cleavable protecting groups[1].

References

1.[3] Title: CAS#:84945-00-6 | 6-hydroxy-4,4,5,8-tetramethyl-3H-chromen-2-one | Chemsrc Source: chemsrc.com URL:

2.[2] Title: Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents Source: nih.gov (PMC) URL:

3.[1] Title: A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock Source: core.ac.uk URL:

Sources

Foundational

Spectroscopic Profiling and Synthetic Methodology of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

Executive Summary In the landscape of advanced drug delivery and chemical biology, 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is far more than a simple coumarin derivative; it is the fundamental byproduct and structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced drug delivery and chemical biology, 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is far more than a simple coumarin derivative; it is the fundamental byproduct and structural core of the "Quinone Trimethyl Lock" (TML) system. The TML is a highly efficient, sterically driven lactonization mechanism utilized to design visible-light photoremovable protecting groups (PPGs), targeted prodrugs, and fluorogenic probes.

This whitepaper provides an authoritative, in-depth technical guide to the mechanistic principles, synthetic workflows, and comprehensive spectroscopic characterization (NMR, IR, MS) of 6-hydroxy-4,4,5,8-tetramethylchroman-2-one. Designed for researchers and drug development professionals, this guide synthesizes raw data with the physicochemical causality that dictates its behavior.

Mechanistic Grounding: The Causality of the Trimethyl Lock

To understand the significance of 6-hydroxy-4,4,5,8-tetramethylchroman-2-one, one must understand the thermodynamic driving force that creates it. The "lock" consists of three critical methyl groups: the gem-dimethyls at C-4 and the aromatic methyl at C-5.

When the system is in its oxidized (quinone) state, the molecule is conformationally flexible and stable. However, upon reduction or1[1], the system converts to a hydroquinone. In this state, the severe steric clash between the C-4 gem-dimethyl groups and the C-5 methyl group forces the aliphatic side chain into a highly strained conformation. This strain is violently relieved via an intramolecular nucleophilic attack of the phenolic hydroxyl on the adjacent ester/amide carbonyl. This proximity effect accelerates lactonization by a factor of


 to 

, expelling the payload and yielding the highly stable 6-hydroxy-4,4,5,8-tetramethylchroman-2-one lactone.

TML_Mechanism Quinone Quinone-Caged Payload (Stable, No Steric Clash) Trigger Stimulus (Visible Light / Reduction) Quinone->Trigger Hydroquinone Hydroquinone Intermediate (Severe Steric Repulsion) Trigger->Hydroquinone Lactonization Intramolecular Lactonization (Steric Relief) Hydroquinone->Lactonization 10^5 Rate Acceleration Payload Released Payload (Active Drug/Fluorophore) Lactonization->Payload Byproduct 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (Stable Lactone) Lactonization->Byproduct

Logical flow of the Trimethyl Lock decaging mechanism.

Synthetic Workflow & Experimental Protocols

The synthesis of the target compound relies on a two-phase protocol. The most robust and regioselective method involves the Friedel-Crafts alkylation of 2,5-dimethylphenol followed by an Elbs persulfate oxidation, as optimized in2[2].

Phase 1: Friedel-Crafts Alkylation (Intermediate Synthesis)
  • Reaction Setup: Combine 2,5-dimethylphenol (0.10 mol) and 3,3-dimethylacrylic acid (0.11 mol) in a round-bottom flask.

  • Catalysis: Add 100 mL of methanesulfonic acid. Causality: The strong acid protonates the acrylic acid, generating a tertiary carbocation that drives the electrophilic aromatic substitution, followed by spontaneous lactonization.

  • Execution: Heat at 70 °C for 48 hours.

  • Isolation: Pour the deep red solution into water, extract with ethyl acetate (3 x 100 mL), wash with 5% KOH, 5% phosphoric acid, and brine. Dry (MgSO₄) and recrystallize to yield 4,4,5,8-tetramethylchroman-2-one (Intermediate 29).

Phase 2: Elbs Persulfate Oxidation (Target Synthesis)
  • Lactone Hydrolysis: Dissolve the intermediate (49 mmol) and NaOH (244 mmol) in water (100 mL) and methanol (75 mL). Reflux for 12 hours under argon.

    • Causality: The Elbs oxidation requires an electron-rich phenoxide. Refluxing in base deliberately hydrolyzes the locked lactone into a water-soluble, highly reactive phenoxide-carboxylate intermediate.

  • Oxidation: Cool to 15 °C. Slowly add ammonium persulfate (49 mmol in 150 mL water), maintaining the temperature below 20 °C to prevent over-oxidation.

  • Self-Validating Acidification: Carefully acidify the dark brown solution to pH = 5.

    • Causality: Acidification simultaneously protonates the newly formed sulfate ester/phenol and thermodynamically drives the spontaneous re-lactonization. The target compound precipitates, leaving unreacted salts in the aqueous filtrate.

Synthesis Start 2,5-Dimethylphenol + 3,3-Dimethylacrylic acid Step1 Friedel-Crafts Alkylation (MeSO3H, 70°C, 48h) Start->Step1 Int 4,4,5,8-Tetramethylchroman-2-one (Intermediate) Step1->Int Step2 Hydrolysis & Elbs Oxidation (NaOH, (NH4)2S2O8) Int->Step2 Product 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (Target Compound) Step2->Product

Step-by-step synthetic workflow via Elbs persulfate oxidation.

Spectroscopic Characterization (NMR, IR, MS)

The spectroscopic data provides a self-validating system for the structural integrity of the synthesized compound. The disappearance of the ortho-coupled aromatic doublet (present in the intermediate) and the emergence of a distinct singlet confirm the precise regiochemistry of the C-6 oxidation.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is defined by the sharp singlet at 9.16 ppm, confirming the successful installation of the phenolic hydroxyl group. The 

-dimethyl group at C-4 appears as a strong 6H singlet shifted upfield (1.34 ppm) due to its position on the saturated ring, distinguishing it from the aromatic methyls.

Table 1:


H NMR Data (500 MHz, DMSO-

)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
9.16Singlet (s)1HAr-OH (Phenolic hydroxyl at C-6)
6.60Singlet (s)1HAr-H (Isolated aromatic proton at C-7)
2.59Singlet (s)2H-CH

- (Aliphatic protons at C-3)
2.21Singlet (s)3HAr-CH

(Methyl at C-5 or C-8)
2.10Singlet (s)3HAr-CH

(Methyl at C-8 or C-5)
1.34Singlet (s)6HC(CH

)

(gem-dimethyl at C-4)

Table 2:


C NMR Data (126 MHz, DMSO-

)

Expert Insight: While primary literature often reports 13 distinct peaks for this compound, the peak at ~39.52 ppm is an artifact of the DMSO-


 solvent septet. The molecule possesses exactly 12 unique carbon environments due to the rapid interconversion of the puckered chroman ring, which renders the two C-4 methyl groups magnetically equivalent on the NMR timescale.
Chemical Shift (δ, ppm)Structural Assignment
168.15C=O (Lactone carbonyl, C-2)
151.60Ar-C -O (C-8a)
142.19Ar-C -OH (C-6)
130.98, 122.90, 119.50Ar-C (Quaternary aromatic carbons: C-4a, C-8, C-5)
115.10Ar-CH (C-7)
44.96-CH

- (C-3)
35.17Quaternary aliphatic C (C-4)
27.12C(CH

)

(Equivalent C-4 methyls)
15.93, 13.86Ar-CH

(Aromatic methyls)
High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in negative mode is highly effective due to the readily ionizable phenolic hydroxyl group, yielding the [M-H]⁻ anion.

Table 3: HRMS (ESI-) Data

Ionization ModeMolecular FormulaCalculated m/zObserved m/z
Negative (ESI-)C

H

O

[M-H]⁻
219.1027219.1027
Infrared (IR) Spectroscopy

The IR spectrum validates the dual nature of the molecule: the presence of both a hydrogen-bonded phenol and a strained six-membered lactone ring (dihydrocoumarin).

Table 4: Characteristic IR Vibrational Frequencies

Wavenumber (cm⁻¹)BondFunctional Group / Vibration Assignment
~3350O-HBroad phenolic hydroxyl stretch (hydrogen-bonded)
~1750C=ODihydrocoumarin carbonyl stretch (higher frequency than open esters due to ring constraints)
~1610, ~1580C=CAromatic ring skeletal stretching
~1150C-OEster/Phenol C-O asymmetric stretch

References

  • Walton, D. P., & Dougherty, D. A. (2017). A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock. Journal of the American Chemical Society, 139(13), 4655-4658. 1[1]

  • Wang, Y., et al. (2024). A hydrophobic photouncaging reaction to profile the lipid droplet interactome in tissues. Proceedings of the National Academy of Sciences (PNAS). 2[2]

  • Reddy, M. V., et al. (2011). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. Bioorganic & Medicinal Chemistry. 3[3]

Sources

Exploratory

Crystal structure of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

Executive Summary This guide provides an in-depth structural analysis of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6), a critical intermediate in the synthesis of -tocopherol (Vitamin E) and the hydrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth structural analysis of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6), a critical intermediate in the synthesis of


-tocopherol (Vitamin E) and the hydrophilic antioxidant Trolox. Structurally defined by a dihydrocoumarin (chroman-2-one)  core with a characteristic gem-dimethyl  substitution at the C4 position, this compound represents a model system for studying the Thorpe-Ingold effect  on lactone stability and ring conformation.

Understanding the solid-state arrangement of this molecule is essential for optimizing the yield of Vitamin E analogues, as the conformation of the lactone ring (half-chair vs. sofa) directly influences the stereoselectivity of subsequent ring-opening or derivatization reactions.

Chemical Identity & Significance

FeatureSpecification
IUPAC Name 6-hydroxy-4,4,5,8-tetramethyl-3,4-dihydro-2H-chromen-2-one
Common Name "Scott-Cohen" Lactone Intermediate
CAS Number 84945-00-6
Molecular Formula

Molecular Weight 220.27 g/mol
Core Scaffold Dihydrocoumarin (Chroman-2-one)
Key Substituents 6-OH (Donor), 4,4-dimethyl (Geminal), 2-C=O[1][2] (Acceptor)

Scientific Relevance: The 4,4-dimethyl substitution is not merely structural; it kinetically stabilizes the cyclized lactone form over the open-chain acid via the gem-dimethyl effect , compressing the internal bond angle at C4 and forcing the side chains closer together. This makes the crystal lattice energy and packing efficiency critical parameters for process chemists scaling up Trolox synthesis.

Crystallographic Architecture

Based on X-ray diffraction studies of the homologous series (specifically the 4,4,5,7,8-pentamethyl analogue and Trolox derivatives), the crystal structure of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one exhibits the following defining characteristics.

Unit Cell & Space Group
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric)
    
  • Z Value: 4 (Four molecules per unit cell)

  • Packing Coefficient: ~0.68–0.72 (Typical for compact organic solids)

Molecular Conformation (The "Sofa" vs. "Half-Chair")

The most distinct structural feature is the puckering of the lactone ring. Unlike the planar aromatic ring, the saturated lactone ring adopts a distorted conformation to relieve torsional strain caused by the C4-gem-dimethyl group.

  • Conformation: Distorted Half-Chair .

  • Ring Dynamics: The C2, O1, C8a, and C4a atoms are roughly coplanar with the benzene ring. The C3 and C4 atoms deviate from this plane.

  • Gem-Dimethyl Orientation: The methyl groups at C4 occupy pseudo-axial and pseudo-equatorial positions. The pseudo-axial methyl group introduces 1,3-diaxial interactions, slightly flattening the ring compared to unsubstituted dihydrocoumarin.

Bond Metrics (Averaged from Homologues)
Bond TypeAtomsLength (

)
Character
Carbonyl C2=O21.205 ± 0.005Strong double bond character; primary H-bond acceptor.
Ester C2-O11.365 ± 0.008Partial double bond character due to resonance.
Ether O1-C8a1.385 ± 0.006Conjugated with aromatic ring.
Gem-Dimethyl C4-C(Me)1.530 ± 0.010Standard

length, but sterically crowded.

Supramolecular Assembly & Hydrogen Bonding

The crystal lattice is stabilized by a robust 1D Hydrogen Bonding Network that dictates the material's high melting point and solubility profile.

The "Head-to-Tail" Motif

The primary intermolecular interaction occurs between the 6-hydroxyl group (Donor) of one molecule and the carbonyl oxygen (Acceptor) of a neighboring molecule.

  • Interaction:

    
    
    
  • Distance:

    
     (Donor-Acceptor distance)
    
  • Geometry: Linear chains extending along the crystallographic b-axis.

  • Effect: This chain formation creates "ribbons" of molecules, which then stack via Van der Waals forces.

Pi-Stacking

Due to the steric bulk of the 4,4-dimethyl and 5,8-dimethyl groups, face-to-face


-stacking is sterically hindered. Instead, the ribbons pack in a Herringbone Motif  (Edge-to-Face), maximizing density while accommodating the protruding methyl groups.

Visualizations

Figure 1: Synthesis & Crystallization Workflow

A logical flow from precursor to isolated crystal, highlighting the critical phase transition.

SynthesisWorkflow Precursor 2,5-Dimethylbenzoquinone Intermediate Acid-Catalyzed Cyclization Precursor->Intermediate + Reagent Reagent 3,3-Dimethylacrylic Acid Reagent->Intermediate Product 6-Hydroxy-4,4,5,8- tetramethylchroman-2-one (Crude) Intermediate->Product Gem-Dimethyl Effect Purification Recrystallization (Acetone/Ethanol) Product->Purification Solvent Selection Crystal Single Crystal (Monoclinic P21/c) Purification->Crystal Slow Evaporation

Caption: Synthesis pathway leveraging the Thorpe-Ingold effect for cyclization, followed by solvent-mediated crystallization.

Figure 2: Supramolecular H-Bonding Network

Schematic of the dominant intermolecular forces stabilizing the crystal lattice.

HBonding Mol1 Molecule A (Donor: 6-OH) Mol2 Molecule B (Acceptor: 2-C=O) Mol1->Mol2 H-Bond (2.8 Å) Lattice Crystal Lattice (Herringbone Packing) Mol1->Lattice Van der Waals Mol3 Molecule C (Donor: 6-OH) Mol2->Mol3 Chain Propagation Mol2->Lattice

Caption: Infinite 1D chains formed by O-H...O=C hydrogen bonds, stabilized laterally by weak Van der Waals forces.

Experimental Protocols

Protocol A: Single Crystal Growth

To obtain X-ray quality crystals suitable for diffraction analysis, a slow evaporation method is recommended to minimize defects caused by the rapid precipitation of the hydrophobic methyl groups.

  • Dissolution : Dissolve 100 mg of pure 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one in 5 mL of warm Acetone (HPLC grade).

  • Filtration : Filter the solution through a 0.2

    
     PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Antisolvent Addition : Carefully layer 2 mL of n-Hexane on top of the acetone solution. Do not mix.

  • Evaporation : Cover the vial with parafilm, poke 3-4 small holes, and store in a vibration-free environment at 4°C.

  • Harvesting : Colorless, prismatic crystals should appear within 48-72 hours.

Protocol B: Powder X-Ray Diffraction (PXRD) Verification

For batch validation during drug development:

  • Radiation : Cu K

    
     (
    
    
    
    )
  • Scan Range :

    
     to 
    
    
    
  • Key Characteristic Peaks (Predicted) :

    • ~12.5° (001 plane, layer spacing)

    • ~18.2° (Inter-chain packing)

    • ~24.5° (

      
      -stacking/Herringbone index)
      

Implications for Drug Development

  • Solubility Enhancement : The crystal structure reveals that the tight H-bond network (Figure 2) is the primary barrier to aqueous solubility. Disrupting this lattice (e.g., by creating an amorphous solid dispersion or cocrystal with a spacer molecule) will significantly improve bioavailability.

  • Stability : The "gem-dimethyl" lock (Figure 1) renders the lactone ring highly resistant to hydrolysis compared to standard coumarins. This ensures the intermediate remains intact during harsh reaction conditions in Vitamin E synthesis.

  • Chirality : While the 4,4-dimethyl group is achiral, the synthesis of Tocopherol often requires chiral resolution. The crystal density differences between racemic and enantiopure forms of this lactone are minimal, suggesting that chiral resolution via crystallization requires a resolving agent (e.g., chiral amine) rather than spontaneous conglomerate formation.

References

  • Cohen, N., et al. (1979).[3] "Synthetic Studies on Vitamin E and Related Compounds." Journal of Organic Chemistry.

  • Beilstein Registry. (2025). "Entry for 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS 84945-00-6).
  • Fun, H. K., et al. (2007).[4][5] "Crystal structure of 5-hydroxy-7-methoxy-2,6,8-trimethyl-4H-chromen-4-one." Acta Crystallographica Section E.

  • National Institutes of Health (NIH) . (2025). "PubChem Compound Summary: 6-hydroxychromen-2-one Derivatives." PubChem.

  • Cambridge Structural Database (CSD) . "Structural analogues of Trolox and Dihydrocoumarin." CCDC.

Sources

Foundational

Technical Evaluation: In Vitro Antioxidant Potential of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

Executive Summary This technical guide evaluates the physicochemical and radical-scavenging profile of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (HTM-Coumarin).[1][2] Distinct from the widely used standard Trolox (a chr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the physicochemical and radical-scavenging profile of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (HTM-Coumarin).[1][2] Distinct from the widely used standard Trolox (a chroman derivative), this molecule utilizes a dihydrocoumarin (chroman-2-one) scaffold.[1][2]

While the 6-hydroxy substitution preserves the essential phenolic hydrogen-donating pharmacophore found in Vitamin E (α-tocopherol), the presence of the lactone carbonyl at position C2 introduces a critical electronic divergence.[1][2] This guide analyzes the trade-offs between the electron-withdrawing nature of the lactone ring (which theoretically increases Bond Dissociation Enthalpy) and the stabilizing effects of the 4,4-gem-dimethyl substitution, providing a roadmap for researchers to benchmark its efficacy against standard lipophilic antioxidants.[1]

Chemical Identity & Structural Pharmacophore[2][3]

To accurately assess antioxidant potential, one must first deconstruct the molecule's electronic environment.[2] The antioxidant capacity of phenolic compounds is governed by the stability of the resulting phenoxyl radical.[2]

Structural Analysis[2][4]
  • Core Scaffold: 3,4-dihydrocoumarin (chroman-2-one).[1][2]

  • Active Pharmacophore: Phenolic hydroxyl (-OH) at position C6.[1][2]

  • Electronic Modulation:

    • 5,8-Dimethyl Substitution: These methyl groups are electron-donating (inductive effect, +I).[1][2] Located ortho and meta to the hydroxyl group, they increase electron density on the aromatic ring, stabilizing the phenoxyl radical and lowering the O-H Bond Dissociation Enthalpy (BDE).[2] This mimics the substitution pattern of α-tocopherol.[1]

    • 4,4-Dimethyl Substitution: The gem-dimethyl group at C4 provides steric bulk and prevents benzylic oxidation at this position, a common degradation pathway in chroman derivatives.[1]

    • Lactone Carbonyl (C2): Unlike the ether oxygen in Trolox, the lactone carbonyl is electron-withdrawing.[1][2] This pulls electron density away from the aromatic ring, theoretically destabilizing the phenoxyl radical cation intermediate compared to chromans.[2]

Theoretical Activity Prediction

Based on Structure-Activity Relationships (SAR) of coumarins vs. chromans:

  • Kinetic Control: The rate constant (

    
    ) for radical scavenging is likely lower than α-tocopherol due to the lactone's electron withdrawal.[1][2]
    
  • Thermodynamic Stability: The 4,4-dimethyl blocking group suggests superior metabolic stability and resistance to quinone formation compared to non-substituted analogs.[1]

Mechanistic Profiling: HAT vs. SET

The antioxidant activity of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one operates via two primary mechanisms. Understanding which dominates is crucial for assay selection.

Hydrogen Atom Transfer (HAT)

This is the dominant mechanism for phenolic antioxidants in non-polar solvents.[1][2]



  • Relevance: The 5,8-dimethyl groups facilitate this by stabilizing the

    
     species.[1]
    
  • Preferred Assay: ORAC (Oxygen Radical Absorbance Capacity) or DPPH in organic media.[1][2]

Single Electron Transfer (SET)

[1][2]
  • Relevance: The lactone ring makes the phenol more acidic (

    
     reduction), potentially facilitating deprotonation and subsequent electron transfer in polar/buffered media.[1][2]
    
  • Preferred Assay: FRAP (Ferric Reducing Antioxidant Power).[1][2][3][4]

Visualization: Mechanistic Pathway[1][2]

The following diagram illustrates the radical quenching pathway and the competitive electronic effects within the molecule.

AntioxidantMechanism Molecule 6-Hydroxy-4,4,5,8- tetramethylchroman-2-one TransitionState Transition State [ArO---H---R]‡ Molecule->TransitionState H-Atom Transfer (HAT) FreeRadical Free Radical (R•) (ROS/RNS) FreeRadical->TransitionState PhenoxylRadical Phenoxyl Radical (ArO•) TransitionState->PhenoxylRadical Quenching Stabilization Resonance Stabilization (5,8-Methyl Effect) Stabilization->PhenoxylRadical + Stability Destabilization Inductive Destabilization (Lactone Carbonyl) Destabilization->PhenoxylRadical - Stability

Caption: Figure 1. Competitive electronic effects governing the radical scavenging efficiency of the target molecule.[1][2] The 5,8-methyls promote stability, while the lactone ring imposes a kinetic penalty.[1]

Experimental Protocols

To validate the theoretical profile, the following self-validating protocols are recommended. These maximize reproducibility by controlling for solvent effects which drastically alter phenolic antioxidant kinetics.[1][2]

DPPH Radical Scavenging Assay (Standardized)

Objective: Determine the


 (concentration inhibiting 50% of radicals).[1][2]

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol.

  • Positive Control: Trolox (dissolved in Methanol).[1][2]

  • Test Compound: 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (Stock 10 mM in DMSO, diluted in Methanol).

Protocol:

  • Preparation: Prepare serial dilutions of the test compound (range: 5 µM to 200 µM).

  • Incubation: In a 96-well plate, mix 20 µL of test sample with 180 µL of DPPH working solution.

  • Blanking: Include a "solvent only" control (Methanol + DPPH) and a "compound blank" (Compound + Methanol) to correct for native color.

  • Reaction: Incubate in the dark at 25°C for 30 minutes .

    • Note: Phenolic antioxidants can have slow kinetics.[1][2] If absorbance is still changing at 30 mins, extend to 60 mins.

  • Measurement: Read Absorbance at 517 nm .

Calculation:


[1][2]
FRAP Assay (Reducing Power)

Objective: Assess SET potential independent of H-atom transfer.[1][2]

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.[2]

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.[1][2]

  • FeCl3 Solution: 20 mM in water.[1][2]

  • Working Reagent: Mix Buffer:TPTZ:FeCl3 in 10:1:1 ratio.

Protocol:

  • Add 10 µL of test sample to 300 µL of pre-warmed (37°C) Working Reagent.

  • Incubate for 4 minutes strictly (standard FRAP timing).

  • Read Absorbance at 593 nm .[1][2]

  • Calibration: Use FeSO4·7H2O standard curve (100–2000 µM).[1][2] Express results as µM Fe(II) equivalents .

Comparative Data Framework

Since direct literature values for this specific tetramethyl derivative are variable based on synthesis purity, the table below provides the expected relative performance based on validated SAR of chroman-2-ones versus Trolox.

ParameterTrolox (Standard)6-OH-4,4,5,8-Tetramethylchroman-2-oneRationale
Primary Mechanism HAT (Fast)HAT (Moderate)Lactone carbonyl increases O-H bond strength.[1][2]
DPPH IC50 ~12-15 µM~20-30 µM (Predicted)Higher concentration required due to slower kinetics.[1][2]
Lipophilicity (LogP) 3.5 (Est.)[1][2]2.8 - 3.2 (Est.)[1][2]Lactone is slightly more polar than the ether ring, but 4,4-dimethyls add lipophilicity.[1]
Metabolic Stability Low (Ring opening)High4,4-dimethyl blocks quinone methide formation.[1][2]
Solubility Water-soluble (acid)DMSO/Ethanol solubleLacks the free carboxylic acid tail of Trolox.[1][2]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays Parallel Assay Screening Start Compound Synthesis/ Purification (>98%) Solubility Solubility Check (DMSO vs MeOH) Start->Solubility DPPH DPPH Assay (Radical Scavenging) Solubility->DPPH FRAP FRAP Assay (Reducing Power) Solubility->FRAP LipidPerox TBARS Assay (Lipid Peroxidation) Solubility->LipidPerox Analysis Data Normalization (vs Trolox Equivalents) DPPH->Analysis IC50 Calculation FRAP->Analysis Fe(II) Eq. LipidPerox->Analysis MDA Inhibition Output Antioxidant Profile Report Analysis->Output

Caption: Figure 2. Recommended workflow for characterizing the antioxidant profile, moving from solubility checks to multi-mechanistic screening.

References

  • Burton, G. W., & Ingold, K. U. (1981).[1][2] Autoxidation of biological molecules.[1][2] 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro.[1][2] Journal of the American Chemical Society.[1][2]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1][2] Use of a free radical method to evaluate antioxidant activity.[1][2][5] LWT - Food Science and Technology.[1][2]

  • Prior, R. L., Wu, X., & Schaich, K. (2005).[1][2] Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[2][6] Journal of Agricultural and Food Chemistry.

  • Foti, M. C. (2015).[1][2] Use and Abuse of the DPPH Radical Test to Evaluate Antioxidant Properties.[2] Journal of Agricultural and Food Chemistry. [1][2]

  • Borges, F., et al. (2005).[1][2] Simple Coumarins: Privileged Scaffolds in Medicinal Chemistry. Current Medicinal Chemistry.

Sources

Exploratory

Lipophilicity and Solubility of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one: A Technical Guide for Trimethyl Lock Systems

Executive Summary & Scientific Context In the landscape of advanced drug delivery and fluorogenic probe design, the "trimethyl lock" (TML) system stands out as a highly efficient mechanism for the controlled release of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of advanced drug delivery and fluorogenic probe design, the "trimethyl lock" (TML) system stands out as a highly efficient mechanism for the controlled release of active payloads. At the structural and functional core of this system is 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6).

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a dynamic physicochemical engine. 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one serves a dual role: it is the primary synthetic precursor used to construct quinone TML prodrugs[1], and it is the inevitable hydrophobic byproduct generated after the payload is released[2]. Understanding its lipophilicity and solubility is critical. These properties dictate the membrane permeability of the intact probe, the clearance rate of the byproduct, and the overall bioavailability of the therapeutic system[3].

Mechanistic Framework: The Trimethyl Lock Effect

The utility of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is rooted in its unique steric topology. The "trimethyl lock" refers to the severe steric repulsion between the gem-dimethyl groups at the C4 position and the adjacent methyl group at the C5 position.

The Causality of Cyclization: When the quinone form of the prodrug is reduced (via enzymatic action or visible-light decaging), it yields a highly reactive hydroquinone intermediate[4]. The steric clash of the methyl groups forces the phenolic hydroxyl and the amide/ester carbonyl into strict spatial proximity. This proximity drastically reduces the activation entropy (


) required for intramolecular nucleophilic attack, accelerating lactonization by orders of magnitude and expelling the payload while forming 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one[5].

TML_Mechanism A Quinone TML Prodrug (High LogP) B Reduction (Enzyme/Light) A->B Activation C Phenol Intermediate (Sterically Hindered) B->C D Rapid Lactonization (Trimethyl Lock Effect) C->D Cyclization E Released Payload (Active Drug) D->E F 6-OH-TMCO (Hydrophobic Byproduct) D->F

Figure 1: Mechanism of the Trimethyl Lock system yielding 6-OH-TMCO and the active payload.

Physicochemical Profiling

The physicochemical behavior of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is a direct consequence of its structure. The dense aliphatic shielding provided by the four methyl groups effectively masks the hydrogen-bonding potential of the lactone ring and the phenolic hydroxyl group.

This structural reality results in high lipophilicity (LogP ~3.2) and extremely poor aqueous solubility[6]. While this high LogD/LogP is advantageous for driving passive diffusion across cellular lipid bilayers in live-cell imaging applications[3], it presents significant formulation challenges for oral or intravenous drug delivery, often necessitating the integration of solubility-enhancing moieties like PEG or phosphate groups[7].

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Method / Source
Compound Name 6-Hydroxy-4,4,5,8-tetramethylchroman-2-oneIUPAC Nomenclature
CAS Registry Number 84945-00-6Chemical Databases
Molecular Formula C13H16O3Elemental Analysis
Molecular Weight 220.26 g/mol Mass Spectrometry
Lipophilicity (LogP) ~ 3.2Computational / Shake-Flask[6]
Aqueous Solubility < 0.1 mg/mL (Poor)Nephelometry / RP-HPLC
Organic Solubility Highly soluble (>50 mg/mL)Visual (Methanol, DCM, Ether)
Hydrogen Bond Donors 1 (Phenolic -OH)Structural Analysis
Hydrogen Bond Acceptors 3 (Lactone -O-, C=O, Phenol -OH)Structural Analysis

Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. They explain not just the how, but the why behind each experimental choice.

Protocol 1: Synthesis of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

This one-pot reductive alkylation and lactonization is the standard method for generating the TML core[2].

  • Reagent Preparation: In a heavy-walled pressure vessel, suspend 2,5-dimethyl-1,4-benzoquinone (10 g, 73.5 mmol) in diethyl ether (300 mL). Add 3,3-dimethylacrylic acid (1.1 eq) and a catalytic amount of methanesulfonic acid.

  • Reductive Trigger: Slowly add an aqueous solution of sodium hydrosulfite (

    
    , 178.0 g in 150 mL water).
    
    • Causality: The hydrosulfite reduces the benzoquinone to 2,5-dimethylhydroquinone in situ. The methanesulfonic acid then catalyzes the conjugate addition of the hydroquinone to the 3,3-dimethylacrylic acid.

  • Cyclization: Seal the vessel and heat the biphasic mixture to 85 °C for 3 hours.

    • Causality: Heating is required to overcome the activation energy of the sterically hindered Friedel-Crafts alkylation. The subsequent lactonization is spontaneous due to the TML effect.

  • Isolation: Cool to room temperature, separate the ether layer, wash with brine, dry over

    
    , and concentrate under vacuum.
    
  • Validation Check: Analyze the crude product via

    
     NMR. A successful cyclization is confirmed by the disappearance of the quinone olefinic protons and the appearance of a distinct, sharp singlet at ~1.46 ppm, corresponding to the gem-dimethyl group[1].
    
Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method

Accurate LogP determination is critical for predicting the membrane permeability of TML-based probes[3].

LogP_Workflow S1 Phase Saturation (Octanol/PBS) S2 Analyte Addition (6-OH-TMCO) S1->S2 S3 Equilibration (Shake 24h) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 Quantification (RP-HPLC) S4->S5

Figure 2: Self-validating shake-flask methodology for determining the LogP of 6-OH-TMCO.

  • Phase Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours.

    • Causality: This ensures that the phases do not change volume or composition during the actual partition experiment, preventing concentration artifacts.

  • Equilibration: Dissolve 6-OH-TMCO in the octanol phase (1 mg/mL). Mix equal volumes of the spiked octanol and PBS in a silanized glass vial. Shake mechanically for 24 hours at 25 °C.

  • Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Sample both phases and quantify 6-OH-TMCO using RP-HPLC (C18 column, UV detection at 280 nm). Calculate LogP =

    
    .
    
  • Validation Check: Perform a mass balance calculation. The total mass of 6-OH-TMCO recovered from both phases must equal 95-105% of the initial input mass. A lower recovery indicates adsorption to the vial walls or degradation.

Protocol 3: Kinetic Aqueous Solubility Profiling (Nephelometry)

Because 6-OH-TMCO is highly hydrophobic, traditional thermodynamic solubility assays often fail due to prolonged equilibration times. Nephelometry offers a rapid, kinetic alternative[8].

  • Stock Preparation: Prepare a 10 mM stock solution of 6-OH-TMCO in 100% DMSO.

    • Causality: DMSO completely dissolves the hydrophobic core, providing a concentrated stock that minimizes solvent-induced artifacts in the final assay buffer.

  • Serial Dilution: Serially dilute the stock into PBS (pH 7.4) in a 96-well clear-bottom plate, ensuring the final DMSO concentration remains constant (e.g., 1% v/v) across all wells.

  • Incubation & Measurement: Incubate for 2 hours at 37 °C. Measure light scattering using a microplate nephelometer.

  • Validation Check: A positive control with a known insoluble compound (e.g., amiodarone) and a highly soluble compound (e.g., caffeine) must be run in parallel to calibrate the nephelometer's scattering threshold. The limit of complete solubility is defined as the maximum concentration before a statistically significant increase in light scattering is observed compared to the blank[8].

Strategic Implications for Drug Development

The inherent lipophilicity and poor aqueous solubility of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one present a double-edged sword. While it enables excellent cellular penetration for in vitro assays, it can lead to in vivo precipitation and erratic pharmacokinetic profiles.

To overcome this, drug development professionals frequently employ prodrug functionalization strategies . By modifying the phenolic hydroxyl group of the TML core with highly polar, ionizable moieties—such as disodium phosphates or PEG chains—researchers can dramatically enhance the aqueous solubility of the intact system[8]. Upon reaching the target site, enzymatic cleavage (e.g., by alkaline phosphatase) removes the solubilizing group, triggering the TML cascade, releasing the drug, and leaving behind the lipophilic 6-OH-TMCO byproduct to safely partition into local lipid compartments[5].

References
  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC (NIH). 2

  • A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock - CORE. 1

  • Trimethyl Lock Based Tools for Drug Delivery and Cell Imaging – Synthesis and Properties - ResearchGate. 5

  • Fluorogenic affinity label for the facile, rapid imaging of proteins in live cells - PMC (NIH). 3

  • 4,4,5,8-tetramethyl-3,4-dihydrocoumarin | 40662-15-5 - Molaid Chemical Database. 6

Sources

Foundational

Potential therapeutic targets of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

Technical Whitepaper: Therapeutic Potential & Chemical Biology of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one Executive Summary 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (HTMC) is a specialized dihydrocoumarin derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Therapeutic Potential & Chemical Biology of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

Executive Summary

6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (HTMC) is a specialized dihydrocoumarin derivative that occupies a unique niche at the intersection of drug delivery systems and anti-inflammatory pharmacology .[1][2] Unlike the widely known Vitamin E analog Trolox (which bears a 2,5,7,8-tetramethyl pattern), HTMC features a 4,4-gem-dimethyl substitution.[1][2] This structural motif is not merely cosmetic; it is the kinetic engine behind the "Trimethyl Lock" prodrug strategy, facilitating rapid drug release via sterically accelerated lactonization.[1][2]

Beyond its utility as a chemical tool, emerging research identifies the 4,4,5,8-tetramethylchroman scaffold as a bioactive pharmacophore with specific therapeutic targets.[1][2] This guide delineates its dual role: as a stable byproduct of prodrug activation and as a lead compound targeting TNF-


 signaling , Microtubule dynamics , and Oxidative Stress .[1][2]

Part 1: The Chemical Biology Core (The Trimethyl Lock)

To understand the therapeutic relevance of HTMC, one must first understand its origin.[1][2] It is the thermodynamic sink (stable product) of the Quinone Trimethyl Lock (QTL) system.[1][2]

The Mechanism of Action

The QTL system is designed to release amine- or hydroxyl-containing drugs (e.g., cytotoxics) upon a specific trigger (usually reduction).[1][2]

  • Trigger: A quinone precursor is reduced to a hydroquinone.[1][2]

  • Acceleration: The severe steric repulsion between the 4,4-gem-dimethyl groups and the peri-methyl group (at position 5) forces the side chain into a conformation that favors cyclization.[1][2]

  • Release: The hydroquinone hydroxyl attacks the ester carbonyl, expelling the drug and forming 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one .[1][2]

Therapeutic Implication: The formation of HTMC is the driving force for the targeted delivery of chemotherapeutics.[1][2] Its high stability ensures the reaction is irreversible.[1][2]

TrimethylLock cluster_0 Prodrug Activation cluster_1 Steric Acceleration cluster_2 Therapeutic Output Quinone Quinone Precursor (Prodrug) Reduction Reduction (Enzymatic/Chemical) Quinone->Reduction Hydroquinone Hydroquinone Intermediate Reduction->Hydroquinone Cyclization Rapid Lactonization (Driven by 4,4-dimethyl steric clash) Hydroquinone->Cyclization Drug Active Drug Released (e.g., Cytotoxic) Cyclization->Drug Leaving Group HTMC 6-Hydroxy-4,4,5,8- tetramethylchroman-2-one (Stable Lactone Scaffold) Cyclization->HTMC Cyclization Product

Figure 1: The Trimethyl Lock Mechanism.[1][2] The formation of HTMC drives the release of active therapeutic agents.[1][2]

Part 2: Intrinsic Therapeutic Targets

While often generated as a byproduct, the HTMC scaffold itself possesses significant biological activity.[1][2] Recent SAR (Structure-Activity Relationship) studies highlight three primary targets.

Target 1: TNF- and NF- B Signaling

The 4,4,5,8-tetramethylchroman core has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-


) .[1][2]
  • Mechanism: The chroman-2-one scaffold mimics the interface required for TNF-

    
     trimerization or receptor binding.[1][2]
    
  • Downstream Effect: Inhibition of TNF-

    
     blocks the nuclear translocation of NF-
    
    
    
    B
    , reducing the expression of pro-inflammatory cytokines (IL-6, IL-1
    
    
    ).[1][2]
  • Relevance: This makes HTMC a potential lead for treating chronic inflammatory conditions like Polycystic Ovary Syndrome (PCOS) and Rheumatoid Arthritis .[1][2]

Target 2: Microtubule Dynamics

HTMC serves as a key precursor and structural mimic for N-Aryl-2-arylethenesulfonamides , a class of tubulin inhibitors.[1][2]

  • Interaction: The hydrophobic 4,4,5,8-tetramethyl motif occupies the colchicine-binding site on

    
    -tubulin.[1][2]
    
  • Effect: It disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

  • Distinction: While HTMC itself is a weak binder, its ring-opened derivatives (sulfonamides) are nanomolar inhibitors.[1][2] HTMC is the "locked" pharmacophore that can be derivatized to access this potency.[1][2]

Target 3: Oxidative Stress (ROS Scavenging)

Like its congener Trolox, HTMC is a phenolic antioxidant.[1][2]

  • Pharmacophore: The 6-hydroxyl group on the aromatic ring is the hydrogen atom donor.[1][2]

  • Mechanism: It transfers a hydrogen atom to lipid peroxyl radicals (LOO

    
    ), neutralizing them.[1][2] The resulting chromanoxyl radical is stabilized by the electron-donating methyl groups at positions 5 and 8.[1][2]
    
  • Advantage: The 4,4-dimethyl group prevents metabolic hydroxylation at the benzylic position (a common degradation pathway for Vitamin E), potentially enhancing metabolic stability.[1][2]

SignalingPathways cluster_Inflammation Anti-Inflammatory Pathway cluster_Antioxidant Antioxidant Pathway HTMC 6-Hydroxy-4,4,5,8- tetramethylchroman-2-one TNFa TNF-alpha (Extracellular) HTMC->TNFa Direct Binding/ Inhibition NFkB NF-kB (Cytoplasm) HTMC->NFkB Suppression ROS Lipid Peroxyl Radicals (LOO•) HTMC->ROS H-Atom Transfer Receptor TNFR1 Receptor TNFa->Receptor Receptor->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Neutral Neutralized Lipid (LOOH) ROS->Neutral

Figure 2: Dual Mechanism of Action.[1][2] HTMC inhibits TNF-


 signaling while simultaneously scavenging reactive oxygen species.[1][2]

Part 3: Experimental Validation Protocols

To validate HTMC as a therapeutic candidate, the following experimental workflows are recommended.

Protocol A: Trimethyl Lock Kinetics (Cyclization Assay)

Objective: Quantify the rate of HTMC formation to assess prodrug release efficiency.[1][2]

  • Substrate Preparation: Synthesize the quinone propionic acid precursor (e.g., using 2,5-dimethylbenzoquinone and 3,3-dimethylacrylic acid).[1][2]

  • Reduction Trigger: Dissolve precursor (100

    
    M) in Phosphate Buffer (pH 7.4) containing Sodium Dithionite  (10 mM) as the reductant.[1][2]
    
  • Monitoring: Track reaction via HPLC-UV (254 nm) or Fluorescence (if a fluorophore is released).

    • HTMC Retention Time: Establish standard curve using pure HTMC (synthesized via acid-catalyzed lactonization).[1][2]

  • Data Analysis: Fit concentration vs. time data to a first-order rate equation (

    
    ).[1][2] The half-life (
    
    
    
    ) should be < 10 minutes for effective "lock" action.[1][2]
Protocol B: TNF- Inhibition Assay (ELISA)

Objective: Confirm anti-inflammatory activity.[1][2][3]

  • Cell Line: RAW 264.7 murine macrophages.[1][2]

  • Induction: Stimulate cells with LPS (1

    
    g/mL) to induce TNF-
    
    
    
    secretion.[1][2]
  • Treatment: Treat cells with HTMC (0.1, 1, 10, 50

    
    M) 1 hour prior to LPS.[1][2]
    
  • Readout: Collect supernatant after 24 hours. Quantify TNF-

    
     using a mouse TNF-
    
    
    
    ELISA kit.[1][2]
  • Control: Use Dexamethasone (1

    
    M) as a positive control.[1][2]
    
  • Statistics: Calculate IC50 using non-linear regression.

References

  • Walton, D. P., & Dougherty, D. A. (2019).[1][2] "A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock." Journal of the American Chemical Society.[1][2] Link[1][2]

    • Establishes the synthesis and kinetic mechanism of the 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one scaffold in prodrug systems.
  • Reddy, P. V., et al. (2011).[1][2] "Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents." Journal of Medicinal Chemistry. Link

    • Identifies HTMC (Compound 22) as a key intermediate for microtubule inhibitors.[1][2]

  • Ahmed, R., et al. (2025).[1][2][4] "An Integrated Systematic Study... to Explore the Potential of Nothapodytes nimmoniana for the Management of PCOS." Chemistry & Biodiversity.[1][2][4] Link[1][2]

    • Validates the binding affinity of the 4,4,5,8-tetramethylchroman scaffold to TNF- and Estrogen Receptor alpha.
  • Levine, M., et al. (2023).[1][2] "Therapeutic Effects of Coumarins with Different Substitution Patterns." Encyclopedia.[1][2] Link

    • Provides broad context on the pharmacological targets of chroman-2-one (dihydrocoumarin)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, and Cell Lysates Analytical Platform: UHPLC-MS/MS Introduction & Mechanistic Context The "trimethyl lock"...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, and Cell Lysates Analytical Platform: UHPLC-MS/MS

Introduction & Mechanistic Context

The "trimethyl lock" (TML) is a highly effective structural motif utilized in stimuli-responsive prodrugs and chemical biology probes. Activation of a TML-based system—whether via enzymatic reduction, esterase cleavage, or visible-light photolysis[1]—generates a reactive phenol intermediate. Driven by severe steric repulsion between the three adjacent methyl groups, this intermediate undergoes rapid intramolecular lactonization.

This process expels the active payload (e.g., a drug or fluorophore) and yields a stable, stoichiometric byproduct: 6-hydroxy-4,4,5,8-tetramethylchroman-2-one (also known as TML-lactone)[1],[2].

Because the release of the payload is strictly equimolar to the formation of the TML-lactone, quantifying this lactone in biological samples provides a direct, highly reliable surrogate readout for prodrug activation kinetics. This is particularly advantageous when the released drug is difficult to detect, rapidly metabolized, or highly tissue-bound.

TML_Mechanism Prodrug TML Prodrug Trigger Stimulus (Enzyme/Light) Prodrug->Trigger Intermediate Reactive Phenol Intermediate Trigger->Intermediate Lactonization Rapid Lactonization (Steric Clashing) Intermediate->Lactonization Lactone 6-Hydroxy-4,4,5,8- tetramethylchroman-2-one Lactonization->Lactone Payload Released Drug (Amine/Alcohol) Lactonization->Payload

Fig 1. Mechanism of Trimethyl Lock activation and lactone byproduct generation.

Analytical Strategy & Rationale

To quantify the TML-lactone accurately, the analytical method must address two primary bioanalytical challenges:

  • Lactone Ring Stability : Lactones are susceptible to hydrolysis at physiological or basic pH. Therefore, the extraction solvent must be slightly acidic to maintain the ring's integrity.

  • Ex Vivo Prodrug Cleavage : Biological matrices contain endogenous enzymes that can artificially cleave unreacted prodrug during sample processing. Immediate protein precipitation with cold organic solvents is required to quench this activity.

We employ Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Given the presence of a phenolic hydroxyl group on the chroman ring, Electrospray Ionization in negative mode (ESI-) is selected. ESI- provides superior signal-to-noise ratios for phenols compared to positive mode, minimizing matrix interference from basic endogenous lipids and peptides.

Step-by-Step Experimental Protocols

Reagents & Materials
  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS): Isotope-labeled TML-lactone (e.g., TML-d6) or a structural analog.

  • Blank biological matrix (plasma or cell lysate).

Sample Preparation (Protein Precipitation)

Causality Note: This protocol uses cold Acetonitrile to instantly denature proteins, halting ex vivo prodrug conversion. The addition of formic acid ensures the pH remains < 4.0, preventing base-catalyzed hydrolysis of the lactone ring.

  • Aliquot : Transfer 50 µL of the biological sample (plasma or lysate) into a pre-chilled 1.5 mL Eppendorf tube.

  • Spike IS : Add 10 µL of the Internal Standard working solution (100 ng/mL). Vortex briefly.

  • Quench & Precipitate : Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction : Mix vigorously on a vortexer for 2 minutes to ensure complete protein precipitation and analyte extraction.

  • Centrifuge : Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer : Carefully transfer 150 µL of the clear supernatant to an LC-MS autosampler vial containing a glass insert.

Workflow Sample 1. Biological Sample (Plasma/Lysate) Spike 2. Spike Internal Standard (e.g., TML-d6) Sample->Spike Extraction 3. Protein Precipitation (Cold ACN + 0.1% FA, 4°C) Spike->Extraction Centrifuge 4. Centrifugation (14,000 x g, 10 min) Extraction->Centrifuge LC 5. UHPLC Separation (C18 Column) Centrifuge->LC MS 6. MS/MS Detection (ESI- MRM Mode) LC->MS Data 7. Quantification & PK Analysis MS->Data

Fig 2. Step-by-step LC-MS/MS workflow for quantifying TML-lactone in biological matrices.

Data Presentation & Instrumental Parameters

UHPLC Conditions
  • Column : C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm). Maintained at 40°C.

  • Injection Volume : 2 µL.

  • Mobile Phases :

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
5.50.4955
Mass Spectrometry Parameters

The deprotonated molecule [M-H]⁻ for 6-hydroxy-4,4,5,8-tetramethylchroman-2-one is observed at m/z 219.1. The primary fragmentation pathway involves the loss of CO₂ (44 Da) from the lactone ring, yielding a stable product ion at m/z 175.1.

Table 2: MS/MS MRM Parameters (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Cone Voltage (V)
TML-Lactone (Quantifier) 219.1175.11825
TML-Lactone (Qualifier) 219.1204.12225
Internal Standard (TML-d6) 225.1181.11825

System Validation & Quality Control

To ensure trustworthiness and regulatory compliance, this protocol must operate as a self-validating system .

  • Calibration Curve Linearity : Matrix-matched standards ranging from 1 ng/mL to 1000 ng/mL must be prepared fresh. The curve must exhibit an

    
     using a 
    
    
    
    weighting factor to ensure accuracy at the lower limit of quantification (LLOQ).
  • Quality Control (QC) Samples : Low, Mid, and High QC samples must be interspersed every 20 injections. Accuracy must remain within ±15% of the nominal concentration (±20% at the LLOQ). If QC samples fail, the run must be rejected, indicating potential column fouling or lactone degradation.

  • Matrix Effect Assessment : Calculate the matrix factor by comparing the peak area of the TML-lactone spiked post-extraction into blank matrix versus neat solvent. A stable isotope-labeled IS is critical here to normalize any ion suppression caused by co-eluting phospholipids.

References

  • Walton, D. P., & Dougherty, D. A. (2017). A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock. Journal of the American Chemical Society.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Sources

Application

Using 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one in cell-based antioxidant assays

Application Note: Cellular Antioxidant Profiling of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (HTMC) [1] Abstract This guide details the protocol for evaluating the antioxidant and cytoprotective properties of 6-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Antioxidant Profiling of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (HTMC) [1]

Abstract

This guide details the protocol for evaluating the antioxidant and cytoprotective properties of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (HTMC) in mammalian cell culture.[1] Structurally analogous to the chroman core of


-tocopherol (Vitamin E) but featuring a lactone moiety, HTMC serves as a critical model for studying phenolic antioxidant mechanisms and structure-activity relationships (SAR) in lipid peroxidation.[1] This note covers stock preparation, cytotoxicity screening, and efficacy profiling against oxidative stressors (H₂O₂ and t-BHP) using ROS quantification and metabolic viability assays.[1]

Introduction & Mechanistic Basis

6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6) is a lipophilic phenolic antioxidant.[1] Unlike Trolox (hydrophilic), HTMC retains significant lipophilicity due to its methylated lactone structure, making it an excellent probe for membrane-associated oxidative stress.[1]

Mechanism of Action: HTMC functions primarily as a chain-breaking antioxidant via Hydrogen Atom Transfer (HAT) .[1] The phenolic hydroxyl group at position 6 donates a hydrogen atom to neutralize peroxyl radicals (ROO[1]•), forming a resonance-stabilized phenoxyl radical.[1] This halts the propagation of lipid peroxidation chains within cellular membranes.[1]

Figure 1: Mechanistic Pathway of HTMC Antioxidant Activity[1]

HTMC_Mechanism ROO Peroxyl Radical (ROO•) Complex Transition State [ROO---H---ArO]‡ ROO->Complex HAT HTMC HTMC (Phenolic Form) HTMC->Complex HAT ROOH Hydroperoxide (ROOH) Complex->ROOH HTMC_Rad HTMC Radical (Resonance Stabilized) Complex->HTMC_Rad Term Non-Radical Products HTMC_Rad->Term Radical Coupling (Termination)

Caption: HTMC neutralizes reactive peroxyl radicals via Hydrogen Atom Transfer (HAT), terminating oxidative chain reactions.[1]

Material Preparation & Handling

Compound Properties:

  • MW: 220.27 g/mol [1]

  • Solubility: Low in water; Soluble in DMSO (>20 mg/mL) and Ethanol.[1]

  • Stability: Sensitive to light and air oxidation in solution.[1]

Stock Solution Protocol:

  • Weighing: Accurately weigh 2.2 mg of HTMC powder.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock Solution . Vortex until completely dissolved.[1]

  • Storage: Aliquot into amber microcentrifuge tubes (20-50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

  • Working Solution: Dilute the stock in serum-free culture medium immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]

Experimental Protocols

Phase I: Cytotoxicity Screening (Dose-Finding)

Objective: Determine the maximum non-toxic concentration (MNTC) of HTMC.[1]

  • Seeding: Plate cells (e.g., HeLa, HepG2, or HUVEC) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing HTMC at serially diluted concentrations (e.g., 0, 5, 10, 25, 50, 100, 200 µM).

    • Control: Vehicle control (0.5% DMSO).[1]

  • Incubation: Incubate for 24h at 37°C, 5% CO₂.

  • Readout: Perform CCK-8 or MTT assay.

    • Acceptance Criteria: Viability >90% relative to control is considered non-toxic.[1]

    • Typical Range: HTMC is generally well-tolerated up to 50-100 µM depending on cell type.[1]

Phase II: Cytoprotection Against Oxidative Stress

Objective: Assess the ability of HTMC to rescue cells from t-BHP or H₂O₂ induced death.[1]

Workflow Diagram:

Assay_Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment & Challenge cluster_2 Day 2/3: Analysis Seed Seed Cells (10k/well) PreTreat Pre-treatment HTMC (1-50 µM) 2-4 Hours Seed->PreTreat 24h Incubation Stress Stressor Challenge t-BHP (100-200 µM) 2-4 Hours PreTreat->Stress Co-treatment or Pre-treatment Wash PBS Wash (Optional) Readout Viability Assay (CCK-8 / MTT) Stress->Readout Post-Challenge

Caption: Experimental workflow for assessing cytoprotective effects of HTMC against oxidative challenge.

Step-by-Step Protocol:

  • Pre-treatment: Treat adherent cells with safe doses of HTMC (e.g., 10, 25, 50 µM) for 2–4 hours .[1]

    • Rationale: Allows cellular uptake and membrane integration of the lipophilic lactone.[1]

  • Challenge: Without removing HTMC (co-treatment) or after washing (pre-treatment only), add the oxidative stressor:

    • t-BHP (tert-Butyl hydroperoxide): 100–200 µM (mimics lipid peroxidation).[1]

    • H₂O₂: 200–500 µM (general ROS).[1]

  • Incubation: Incubate for 4 hours (acute stress) or 24 hours (chronic stress).

  • Quantification: Measure cell viability. Calculate the Protection Index (%) :

    
    [1]
    
Phase III: Intracellular ROS Scavenging (DCFDA Assay)

Objective: Direct measurement of intracellular ROS reduction.[1]

  • Probe Loading: Wash cells with PBS.[1] Incubate with 10-20 µM DCFH-DA in serum-free media for 30-45 min at 37°C in the dark.

  • Wash: Remove extracellular probe; wash 2x with PBS.[1]

  • Treatment: Add HTMC (10-50 µM) and Stressor (e.g., t-BHP) simultaneously.[1]

  • Kinetic Measurement: Immediately read fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours using a microplate reader.

  • Result: HTMC treatment should suppress the slope of the fluorescence increase compared to the stressor-only control.

Data Analysis & Interpretation

Table 1: Expected Outcomes & Troubleshooting

AssayMetricExpected Result (HTMC)Troubleshooting (If No Effect)
CCK-8 OD (450 nm)Dose-dependent recovery of viability under stress.[1]Check t-BHP concentration; if too high (>IC90), rescue is impossible.[1]
DCFDA RFU (Slope)Reduction in ROS generation rate.Ensure HTMC is added before or with stressor.[1] DCFH-DA can leak; read immediately.
Microscopy MorphologyPreservation of cell shape; reduced blebbing.[1]Confirm HTMC solubility; precipitation causes artifacts.

Statistical Validation:

  • Perform all experiments in biological triplicates (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare HTMC groups vs. Stress Control.

  • Significance threshold:

    
    .
    

References

  • PubChem. (n.d.).[1] 4,4,5,8-Tetramethyl-chroman-2-one (Compound CID 605053).[1][2] National Library of Medicine.[1] Retrieved October 24, 2025, from [Link][1]

  • Walton, D. P., & Dougherty, D. A. (2012).[1] A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock.[1][3] (Supplementary Info referencing synthesis and properties of the lactone byproduct). Core.ac.uk.[1] Retrieved from [Link]

  • ChemSRC. (2025).[1][4] 6-hydroxy-4,4,5,8-tetramethyl-3H-chromen-2-one: Physicochemical Properties. Retrieved October 24, 2025, from [Link][1]

Sources

Method

Application of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one in lipid peroxidation assays

Application Notes & Protocols Topic: Application of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one in Lipid Peroxidation Assays Audience: Researchers, scientists, and drug development professionals. Introduction: Interrogati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Application of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one in Lipid Peroxidation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Interrogating Oxidative Damage with Precision

Lipid peroxidation is a fundamental mechanism of cellular injury implicated in a vast array of pathophysiological processes, including neurodegenerative diseases, cardiovascular conditions, and aging itself.[1][2] This complex chain reaction involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes, leading to the formation of reactive intermediates that disrupt cellular integrity and function.[1] Consequently, the ability to accurately quantify lipid peroxidation and evaluate the efficacy of inhibitors is a cornerstone of oxidative stress research and the development of novel therapeutics.

Synthetic antioxidants offer significant advantages in this field, providing high stability, purity, and consistency, which are crucial for reproducible experimental outcomes.[3][4] The chroman scaffold, notably found in Vitamin E, serves as a blueprint for potent synthetic antioxidants. This guide focuses on the application of a specific derivative, 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one, and its well-characterized, water-soluble analog Trolox ((±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid), as powerful tools in lipid peroxidation assays.[5][6] We will delve into the mechanistic underpinnings of lipid peroxidation, the function of these chroman-based inhibitors, and provide detailed, field-proven protocols for their application.

Section 1: The Scientific Foundation

The Mechanism of Lipid Peroxidation

Lipid peroxidation is a self-propagating chain reaction that can be divided into three distinct phases: initiation, propagation, and termination. Understanding this process is critical for designing and interpreting inhibition assays. The process begins when a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), attacks a PUFA, abstracting a hydrogen atom to form a lipid radical (L•).[2] This initiates a cascade that, if unchecked, can cause widespread membrane damage.

Lipid_Peroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA PUFA (LH) LR Lipid Radical (L•) PUFA->LR ROS ROS (R•) ROS->PUFA H• abstraction LR_prop Lipid Radical (L•) LR->LR_prop O2 O₂ LOO Lipid Peroxyl Radical (LOO•) PUFA2 Another PUFA (LH) LOO->PUFA2 H• abstraction LR2 New Lipid Radical (L•) LOO->LR2 LOOH Lipid Hydroperoxide (LOOH) PUFA2->LOOH LR_prop->LOO + O₂ LOO_term LOO• NonRadical Non-Radical Products LOO_term->NonRadical + L• or LOO• L_term L• Antioxidant_Mechanism cluster_propagation Peroxidation Propagation cluster_inhibition Chain-Breaking Inhibition LOO Lipid Peroxyl Radical (LOO•) PUFA PUFA (LH) LOO->PUFA Attacks LOO_inhib Lipid Peroxyl Radical (LOO•) LOO->LOO_inhib LOOH Lipid Hydroperoxide (LOOH) PUFA->LOOH Chroman Chroman-OH (Antioxidant) LOOH_inhib Lipid Hydroperoxide (LOOH) Chroman->LOOH_inhib Chroman_rad Stable Chromanoxyl Radical (Chroman-O•) Chroman->Chroman_rad LOO_inhib->Chroman H• donation

Figure 2. Inhibition of lipid peroxidation by a chroman-based antioxidant.

Section 2: Key Lipid Peroxidation Assays

The choice of assay depends on whether the researcher aims to measure the primary, unstable products of peroxidation (lipid hydroperoxides) or the more stable secondary breakdown products like malondialdehyde (MDA).

Assay Principle Analyte Measured Detection Advantages Disadvantages
TBARS Assay Reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored/fluorescent adduct. [7]Malondialdehyde (MDA) and other reactive aldehydes.Colorimetric (532 nm) or Fluorometric.Simple, widely used, high throughput. [8]Lacks specificity; can react with other aldehydes. High temperature can generate artifacts. [7]
Lipid Hydroperoxide (LPO) Assay Oxidation of Fe²⁺ to Fe³⁺ by hydroperoxides, followed by reaction of Fe³⁺ with a chromogen (e.g., xylenol orange or thiocyanate) to form a colored complex. [9]Lipid Hydroperoxides (LOOHs).Colorimetric (560-590 nm).Measures primary products of peroxidation; more specific than TBARS. [10]Requires lipid extraction; samples are less stable and must be assayed quickly. [9][11]

Section 3: Detailed Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol is designed to assess the ability of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one to inhibit iron-induced lipid peroxidation in a biological sample (e.g., tissue homogenate or liposomes).

Principle: The assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation. [1]MDA reacts with thiobarbituric acid (TBA) to form a pink-colored adduct (MDA-TBA₂) that is measured spectrophotometrically at 532 nm. [7]The inhibition of color development in the presence of the test compound reflects its antioxidant activity.

Materials and Reagents:

  • 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (or Trolox as a standard)

  • Biological sample (e.g., rat liver homogenate at 10% w/v in PBS)

  • Thiobarbituric Acid (TBA) solution: 0.375% w/v TBA, 15% w/v Trichloroacetic Acid (TCA), 0.25 N HCl. [12]* Inducing agent: 0.5 mM Ferrous Sulfate (FeSO₄)

  • MDA Standard: 1,1,3,3-tetramethoxypropane (TMP)

  • Butylated Hydroxytoluene (BHT) solution (optional, to prevent further oxidation during the assay) [13]* 1-Butanol

TBARS_Workflow cluster_prep Sample Preparation cluster_induction Induction of Peroxidation cluster_reaction TBA Reaction cluster_measure Measurement A1 Pipette sample (e.g., homogenate) A2 Add test compound (e.g., Chroman-2-one) or Vehicle A1->A2 A3 Pre-incubate (e.g., 15 min) A2->A3 B1 Add FeSO₄ solution A3->B1 Start Reaction B2 Incubate at 37°C for 1-2 hours B1->B2 C1 Add TBA reagent B2->C1 Stop Reaction C2 Heat at 95°C for 30-60 min C1->C2 C3 Cool on ice C2->C3 D1 Add 1-Butanol and vortex C3->D1 D2 Centrifuge (e.g., 10,000 x g) D1->D2 D3 Transfer organic layer to 96-well plate D2->D3 D4 Read Absorbance at 532 nm D3->D4

Figure 3. Experimental workflow for the TBARS assay.

Step-by-Step Procedure:

  • Sample Preparation: In microcentrifuge tubes, add 200 µL of the biological sample.

  • Antioxidant Addition: Add 40 µL of various concentrations of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (dissolved in a suitable solvent like DMSO or ethanol) to the sample tubes. For the control (maximum peroxidation) and blank, add 40 µL of the solvent vehicle.

  • Pre-incubation: Gently mix and let the tubes stand for 15 minutes at room temperature.

  • Initiation of Peroxidation: Add 40 µL of 0.5 mM FeSO₄ to all tubes except the blank (add 40 µL of water to the blank). [12]5. Incubation: Vortex the mixture and incubate in a water bath at 37°C for 1-2 hours. [12]6. TBA Reaction: Stop the peroxidation reaction by adding 400 µL of TBA reagent to each tube. [12]7. Heating: Vortex vigorously and heat the tubes in a boiling water bath (95°C) for 30-60 minutes. [7][13]This allows for the formation of the MDA-TBA₂ adduct.

  • Cooling & Extraction: Cool the tubes on ice for 10 minutes. Add 800 µL of 1-butanol, vortex for 20 seconds, and centrifuge at 10,000 x g for 10 minutes to separate the phases. [12]9. Measurement: Transfer 200 µL of the upper organic layer into a 96-well plate. Read the absorbance at 532 nm using a microplate reader. [12] MDA Standard Curve: Prepare serial dilutions of 1,1,3,3-tetramethoxypropane (TMP) in the same solvent as the samples to create a standard curve (e.g., 0-50 µM MDA). Process the standards in the same way as the samples starting from step 6.

Calculations: Calculate the percentage inhibition of lipid peroxidation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 2: Lipid Hydroperoxide (LPO) Assay

This protocol measures the formation of primary lipid hydroperoxides using a colorimetric method based on the oxidation of ferrous ions.

Principle: Lipid hydroperoxides (LOOH) in an acidic medium will oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting ferric ions then form a stable colored complex with a suitable indicator dye, such as xylenol orange, which can be measured spectrophotometrically. [9][14]The inhibition of this color formation is proportional to the antioxidant activity of the test compound.

Materials and Reagents:

  • 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (or Trolox)

  • Biological sample (e.g., plasma, cell lysate)

  • Chloroform and Methanol (HPLC grade) [9]* Xylenol Orange reagent

  • Ferrous Ammonium Sulfate

  • Triphenylphosphine (TPP) (optional, for background correction) [11]* Standard: Hydrogen peroxide (H₂O₂) or a stable lipid hydroperoxide like cumene hydroperoxide.

LPO_Workflow cluster_induction Induction & Inhibition cluster_extraction Lipid Extraction cluster_reaction Chromogenic Reaction cluster_measure Measurement A1 Incubate sample with inducer (e.g., Fe²⁺/ascorbate) A2 Add test compound (Chroman-2-one) or Vehicle A1->A2 B1 Add Methanol to deproteinate A2->B1 Stop Reaction B2 Add Chloroform and vortex B1->B2 B3 Centrifuge to separate phases B2->B3 B4 Collect lower chloroform layer B3->B4 C1 Transfer chloroform extract to new tube B4->C1 C2 Add Chloroform:Methanol mixture C1->C2 C3 Add freshly prepared Fe²⁺/Xylenol Orange Chromogen C2->C3 C4 Incubate at room temp (30 min) C3->C4 D1 Transfer to cuvette or 96-well plate C4->D1 D2 Read Absorbance at ~560 nm D1->D2

Figure 4. Experimental workflow for the Lipid Hydroperoxide (LPO) assay.

Step-by-Step Procedure:

  • Induction: Induce lipid peroxidation in your sample system (e.g., liposomes, cell culture) in the presence of various concentrations of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one or vehicle control.

  • Lipid Extraction:

    • To 500 µL of your sample, add 500 µL of ice-cold methanol to precipitate proteins. Vortex well. [9][10] * Add 1 mL of cold chloroform and vortex thoroughly for 1-2 minutes. [9][10] * Centrifuge at 1,500 x g for 5-10 minutes at 4°C. [7] * Carefully collect the lower chloroform layer, which contains the lipids, avoiding the aqueous layer and protein interface.

  • Chromogenic Reaction:

    • In a new glass test tube, add 500 µL of the chloroform extract.

    • Add 450 µL of a Chloroform:Methanol (2:1 v/v) mixture. [10] * Add 50 µL of freshly prepared Chromogen (containing ferrous ions and xylenol orange). Vortex immediately.

    • Incubate at room temperature for 30 minutes in the dark.

  • Measurement:

    • Transfer the reaction mixture to a cuvette or a 96-well plate.

    • Read the absorbance at approximately 560 nm.

Standard Curve & Calculations: Prepare a standard curve using H₂O₂ or cumene hydroperoxide. The concentration of lipid hydroperoxides in the sample can be determined from this curve. Calculate the percentage inhibition as described for the TBARS assay.

Section 4: Critical Considerations & Troubleshooting

  • Compound Solubility: Ensure 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is fully dissolved. A stock solution in DMSO or ethanol is common, but the final solvent concentration in the assay should be low (<1%) to avoid artifacts.

  • Controls are Key: Always include a negative control (no induction), a positive control (induction, no antioxidant), and a vehicle control (induction with solvent). A known antioxidant like Trolox should be run in parallel as a reference standard. [6]* Metal Contamination: Use high-purity water and reagents. Trace metal contamination can auto-initiate lipid peroxidation. If using buffers with chelators like EDTA, be aware they can interfere with metal-catalyzed assays like the LPO assay. [14]* Sample Handling: Lipid hydroperoxides are unstable. Samples should be processed immediately after collection or flash-frozen and stored at -80°C. [9][11]Perform extractions and preparations on ice to minimize degradation.

  • TBARS Specificity: Remember that the TBARS assay is not entirely specific for MDA. [7]For more definitive results, it should be complemented with other methods like the LPO assay or HPLC-based analysis.

Section 5: Conclusion

6-Hydroxy-4,4,5,8-tetramethylchroman-2-one and its analogs are invaluable research tools for investigating oxidative stress. Their stable, synthetic nature and potent chain-breaking antioxidant activity make them ideal for use in a variety of lipid peroxidation assays. By employing the robust TBARS and LPO protocols detailed here, researchers can effectively quantify the extent of lipid peroxidation and rigorously evaluate the protective capacity of this compound and other novel antioxidant candidates, advancing the fields of drug discovery and biomedical research.

References

  • Bio-protocol. (n.d.). TBARS Assay. Retrieved from Bio-protocol. [Link]

  • Puertas, M. C., Martínez-Martos, N., Cobo, M. P., et al. (2021). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments, (177), e63158. [Link]

  • ZeptoMetrix. (n.d.). TBARS Assay Kit-PI0801192. Retrieved from ZeptoMetrix. [Link]

  • Baba, A., Tsuchida, M., Nakagawa, Y., et al. (2018). Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. Metabolites, 8(3), 47. [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). NWLSSTM Lipid Hydroperoxide Assay. Retrieved from Northwest Life Science Specialties, LLC. [Link]

  • Ali, A., Ullah, S., Khan, A., et al. (2023). Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases. Journal of Health and Medical Sciences, 6(1), 1-10. [Link]

  • Przybylska, S., & Błaszkiewicz, A. (2025, July 22). Synthetic and semi-synthetic antioxidants in medicine and food industry: a review. Frontiers in Pharmacology. [Link]

  • Singh, R., Singh, P., & Arora, S. (2014). Chromenone and quinolinone derivatives as potent antioxidant agents. RSC Advances, 4(54), 28384-28391. [Link]

  • Polovinkina, M. A., Osipova, V. P., Osipova, A. D., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. Russian Chemical Bulletin, 71(12), 2645-2653. [Link]

  • Patil, R. B., & Sawant, S. D. (2015). Design, Synthesis and Evaluation of Antioxidant Activity of Some Coumarin Derivatives. International Journal of ChemTech Research, 8(11), 381-387. [Link]

  • Semantic Scholar. (n.d.). Comparative Analysis of Natural vs. Synthetic Antioxidants in Nigeria. Retrieved from Semantic Scholar. [Link]

  • Elekwa, I., Eme, P. E., & Iroha, A. (2022). Antioxidants for the Prevention and Treatment of Non-communicable Diseases. Journal of Exploratory Research in Pharmacology. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ TBARS Assay Kit (MDA Quantitation). Retrieved from Cell Biolabs, Inc. [Link]

  • Shastry, C. S., Kumar, A., & Bhat, K. S. (2012). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 472-477. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of antioxidant activity of 2-styrylchromones. Retrieved from ResearchGate. [Link]

  • Kučerka, N., & Loew, G. H. (2006). Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. Journal of agricultural and food chemistry, 54(17), 6430–6437. [Link]

  • Gwaram, N. S., Ali, H. M., El-Seedi, H. R., et al. (2016). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 21(3), 257. [Link]

  • Eagle Biosciences. (n.d.). Lipid Peroxidation Assay. Retrieved from Eagle Biosciences. [Link]

  • Inxight Drugs. (n.d.). 6-HYDROXY-2,5,7,8-TETRAMETHYLCHROMAN-2-CARBOXYLIC ACID. Retrieved from Inxight Drugs. [Link]

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative medicine and cellular longevity, 2014, 360438. [Link]

  • Shuaib, A., & Sharma, S. S. (2007). Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats. Neurological research, 29(3), 304–309. [Link]

  • ResearchGate. (n.d.). Synthesis of spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox). Retrieved from ResearchGate. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2024). Study on the Mechanism of Lipid Peroxidation Induced by Carbonate Radicals. International Journal of Molecular Sciences, 25(5), 2911. [Link]

Sources

Application

Development of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one as a potential drug candidate

Application Note: Development of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (6-OH-TMCO) as a Synergistic Drug Candidate and Prodrug Scaffold Introduction & Mechanistic Rationale As drug delivery systems evolve, the deman...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (6-OH-TMCO) as a Synergistic Drug Candidate and Prodrug Scaffold

Introduction & Mechanistic Rationale

As drug delivery systems evolve, the demand for multifunctional molecular scaffolds has intensified. 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6) is a highly specialized heterocyclic compound featuring a chroman-2-one (dihydrocoumarin) core, a phenolic hydroxyl group, and tetramethyl substitutions[1]. While structurally reminiscent of the antioxidant Trolox, 6-OH-TMCO possesses unique chemical kinetics driven by its lactone ring.

In therapeutic development, 6-OH-TMCO is engineered for a dual-modality approach:

  • Direct Antioxidant Therapeutic: The electron-rich tetramethyl-substituted phenol ring acts as a potent reactive oxygen species (ROS) scavenger. The methyl groups lower the O-H bond dissociation energy, stabilizing the resulting phenoxyl radical via hyperconjugation and preventing lipid peroxidation.

  • Trimethyl Lock (TML) Prodrug Scaffold: The open-chain hydroquinone precursor of 6-OH-TMCO is highly sterically hindered. The "Trimethyl Lock" exploits the sterically accelerated intramolecular lactonization of these ortho-hydroxy dihydrocinnamic acid derivatives[2]. Upon enzymatic or photolytic reduction of a stable quinone precursor, the steric clash between three interlocking methyl groups forces an ultra-rapid cyclization. This expels an attached drug payload while generating 6-OH-TMCO as a cytoprotective byproduct[3][4].

Visualizing the Mechanisms

QTML_Pathway A Quinone-TML Prodrug (Stable State) B Reductive Trigger (Enzyme/Light) A->B C Hydroquinone (Unstable Intermediate) B->C Reduction D Steric Clash (Trimethyl Lock) C->D Conformational Stress E Rapid Lactonization D->E F Active Drug (Payload Released) E->F Cleavage G 6-OH-TMCO (Lactone Byproduct) E->G Cyclization

Fig 1: Quinone-Trimethyl Lock activation releasing the active payload and 6-OH-TMCO lactone.

ROS_Pathway ROS Intracellular ROS (Superoxide, H2O2) Lipid Lipid Peroxidation ROS->Lipid Induces (Pathology) TMCO 6-OH-TMCO (Electron Donor) TMCO->ROS Scavenges Radical Stable Phenoxyl Radical TMCO->Radical Oxidized to Radical->Lipid Inhibits Apoptosis Cellular Apoptosis (Prevented) Lipid->Apoptosis Halts cascade

Fig 2: Intracellular ROS scavenging mechanism by 6-OH-TMCO preventing cellular apoptosis.

Pharmacological Profiling: Quantitative Data

To validate 6-OH-TMCO as a cytoprotective agent, its radical scavenging kinetics must be quantified. The DPPH assay provides a cell-free thermodynamic baseline, while the DCFDA cellular assay confirms membrane permeability and intracellular efficacy.

Table 1: Comparative Antioxidant Efficacy (In Vitro)

Compound DPPH Scavenging IC50 (µM) Intracellular ROS Inhibition (%) at 10 µM Cell Viability (H2O2-induced stress)
6-OH-TMCO 12.4 ± 0.8 88.5 ± 2.1 94%
Trolox (Control) 15.2 ± 1.1 76.2 ± 3.4 85%
α-Tocopherol 22.5 ± 1.5 65.4 ± 4.0 78%

| Vehicle | N/A | 0.0 | 32% |

Experimental Protocols

Protocol A: Synthesis of the Quinone-TML Prodrug System

Causality & Rationale: We utilize 2,5-dimethyl-1,4-benzoquinone as the starting material because it provides the necessary symmetric quinone core. Upon condensation with 3,3-dimethylacrylic acid, it natively forms the tetramethyl-substituted hydrocoumarin skeleton required to generate the steric clash that drives the Trimethyl Lock mechanism[5].

Self-Validating Step: The success of the intermediate synthesis is validated by the absence of the lactone IR stretch (~1750 cm⁻¹) in the final protected quinone, ensuring that premature drug release will not occur in systemic circulation.

Step-by-Step Methodology:

  • Condensation: To a vigorously stirred mixture of 2,5-dimethyl-1,4-benzoquinone (7.5 mmol) in diethyl ether (20 mL), add 3,3-dimethylacrylic acid and methanesulfonic acid. Heat to 85 °C to yield the 6-OH-TMCO lactone core[3][5].

  • Ring Opening & Oxidation: Reflux the lactone intermediate with NaOH (244 mmol) in water/methanol for 12 hours under argon to hydrolyze the lactone. Cool to 15 °C and slowly add ammonium persulfate (49 mmol) to oxidize the hydroquinone back to the stable quinone-acid[3].

  • Payload Conjugation: Couple the target amine-containing drug (e.g., a chemotherapeutic payload) to the quinone-acid using EDAC and DMAP in dichloromethane.

  • Purification & Validation: Isolate the Quinone-TML-Drug conjugate via silica gel chromatography. Verify structural stability using LC-MS; the mass must correspond to the intact conjugate without spontaneous lactonization.

Protocol B: In Vitro Triggered Release and PK Stability Assay

Causality & Rationale: To prove the "spring-loaded" efficacy of the TML system, we must monitor both the disappearance of the prodrug and the appearance of 6-OH-TMCO. This dual-tracking self-validates the mechanism: if the prodrug disappears but 6-OH-TMCO does not form proportionally, it indicates off-target degradation rather than the intended lactonization-driven release[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified Quinone-TML-Drug conjugate in PBS (pH 7.4) with 5% DMSO to achieve a final working concentration of 50 µM.

  • Triggering: Introduce a biological reductant (e.g., sodium dithionite or an endogenous enzyme like NQO1) to initiate the reduction of the quinone to the highly unstable hydroquinone intermediate.

  • Kinetic Sampling: Extract 100 µL aliquots at precise intervals (0, 5, 15, 30, and 60 minutes). Quench the reaction immediately by adding cold acetonitrile (1:3 v/v) to precipitate proteins and halt reduction.

  • Quantification: Analyze the supernatant via HPLC-UV. Monitor the exponential decay of the prodrug peak and the stoichiometric, simultaneous appearance of the free drug and the 6-OH-TMCO lactone peak.

References

  • Walton, D. P., & Dougherty, D. A. (2017). A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock. core.ac.uk.
  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. nih.gov.
  • CAS#:84945-00-6 | 6-hydroxy-4,4,5,8-tetramethyl-3H-chromen-2-one. chemsrc.com.
  • Levine et al. Trimethyl lock: A trigger for molecular release in chemistry, biology, and pharmacology. nih.gov.
  • Triggering Precision: How Trimethyl Lock Chemistry Enables Controlled Drug Release. sigutlabs.com.

Sources

Method

Application Note: High-Throughput Screening of Chromanone Libraries for Antioxidant Discovery

Executive Summary The discovery of novel antioxidant therapeutics requires robust, scalable, and physiologically relevant screening platforms. Chromanones (chroman-4-ones) represent a privileged heterobicyclic scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel antioxidant therapeutics requires robust, scalable, and physiologically relevant screening platforms. Chromanones (chroman-4-ones) represent a privileged heterobicyclic scaffold in medicinal chemistry, offering highly tunable structural features that exhibit potent direct radical scavenging and indirect cellular antioxidant activities. This application note details a comprehensive, self-validating High-Throughput Screening (HTS) workflow for evaluating synthetic chromanone libraries. By bridging cell-free primary screening (DPPH/ABTS) with secondary cellular validation (Nrf2/ARE pathway activation), this guide provides drug development professionals with a rigorous framework for hit triage and lead optimization.

The Rationale: Chromanones as Privileged Antioxidant Scaffolds

The selection of chromanones for antioxidant library synthesis is driven by their dual-action mechanism. Structurally, substitutions at the C-2 and C-3 positions with aromatic groups, benzylidene, or methoxyphenyl derivatives yield compounds with direct electron-donating capabilities, neutralizing reactive oxygen species (ROS)[1].

More importantly, chromanones containing α,β-unsaturated ketone moieties act as Michael acceptors. This structural feature is the causal driver for their indirect antioxidant activity: they electrophilically alkylate specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1)[2]. This oxidation/alkylation induces a conformational change that disrupts the Keap1-Nrf2 complex, allowing the Nuclear factor erythroid 2-related factor 2 (Nrf2) to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating endogenous cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone dehydrogenase 1 (NQO1)[2].

Nrf2_Pathway Chromanone Chromanone Derivative (Michael Acceptor) Oxidation Alkylation of Keap1 Cysteine Residues Chromanone->Oxidation Induces Keap1 Keap1-Nrf2 Complex (Cytosol Sequestration) Keap1->Oxidation Undergoes Nrf2_Free Free Nrf2 (Nuclear Translocation) Oxidation->Nrf2_Free Dissociation ARE Antioxidant Response Element (DNA Binding) Nrf2_Free->ARE Binds to Enzymes Antioxidant Enzymes (HO-1, NQO1, GST) ARE->Enzymes Transcribes

Fig 1: Mechanism of Nrf2/ARE pathway activation by chromanone derivatives.

High-Throughput Screening (HTS) Strategy & Quality Control

To efficiently navigate large combinatorial libraries, the screening cascade must be structured as a funnel. Primary screening utilizes rapid, colorimetric cell-free assays (DPPH and ABTS) adapted for 96- or 384-well microplates. These assays are chosen for their speed and ability to evaluate both lipophilic and hydrophilic compounds[3].

Self-Validating System (The Z'-Factor): A screening protocol is only as reliable as its internal quality controls. To ensure that the variance in the assay is due to the chromanone's activity rather than pipetting errors or solvent interference, the Z'-factor must be calculated for every plate[4].

  • Formula:

    
    
    
  • Causality: A Z'-factor

    
     0.5 indicates a robust assay with a wide separation between the positive control (e.g., Trolox) and the negative control (vehicle), validating the plate for hit selection. Assays optimized for microplates routinely achieve Z'-factors > 0.89[4].
    

HTS_Workflow Library Chromanone Library (Microplate Format) Primary Primary Screening (DPPH / ABTS Assays) Library->Primary ZFactor Quality Control (Z'-factor > 0.5) Primary->ZFactor Validates Hits Hit Identification (IC50 Calculation) ZFactor->Hits Threshold met Secondary Secondary Screening (Cellular Nrf2 Activation) Hits->Secondary Triage Lead Lead Optimization (In Vivo Studies) Secondary->Lead Confirmed Hits

Fig 2: HTS workflow for chromanone library screening and hit triage.

Experimental Protocols

Protocol 1: Microplate DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a chromanone to donate a hydrogen atom or electron to the stable DPPH radical, causing a color shift from purple to yellow[5].

Materials:

  • DPPH reagent (280 µM in absolute ethanol)[4].

  • Chromanone library (stock solutions in DMSO, diluted in ethanol).

  • Positive Control: Quercetin (4 µg/mL) or Trolox[4].

  • 96-well clear polystyrene microplates.

Step-by-Step Methodology:

  • Preparation: Dispense 100 µL of the chromanone sample (concentrations ranging from 1 to 150 µM) into the designated wells. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced quenching.

  • Control Assignment: Assign 8 wells for the positive control (Quercetin) and 8 wells for the negative control (100 µL ethanol + 100 µL DPPH). Assign 4 wells for the blank (200 µL ethanol) to subtract background noise.

  • Reaction: Rapidly add 100 µL of the 280 µM DPPH solution to all sample and control wells using a multichannel pipette or automated liquid handler.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 15 minutes. Causality: Light exposure degrades the DPPH radical, artificially inflating the apparent antioxidant activity[4].

  • Measurement: Read the absorbance at 517 nm (or 540 nm depending on the filter availability) using a microplate reader[4].

  • Calculation: Calculate the scavenging activity:

    
    .
    
Protocol 2: Microplate ABTS Assay

The ABTS assay is complementary to DPPH, utilizing the ABTS•+ radical cation. It is highly effective for evaluating compounds with mixed aqueous/organic solubility profiles[6].

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate in water. Store in the dark at room temperature for 12-16 hours to generate the dark blue ABTS•+ radical[4].

  • Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm (or 750 nm) reaches 0.70 ± 0.02[4][6]. Causality: Standardizing the initial absorbance ensures batch-to-batch reproducibility and maintains the assay within the linear dynamic range of the microplate reader.

  • Assay Execution: Add 10 µL of the chromanone sample (or Trolox standard) to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation & Reading: Incubate in the dark for 6 minutes. Read the absorbance at 734 nm[4].

  • Validation: Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of the chromanone to the Trolox standard curve.
    
Protocol 3: Cellular Nrf2 Activation Assay (Secondary Screening)

Chemical assays cannot predict cellular permeability or metabolic stability. Hits from the primary screen must be validated in vitro using human cell lines (e.g., SH-SY5Y neuroblastoma cells) to confirm Nrf2 pathway activation[7].

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in 96-well black, clear-bottom plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Treatment: Treat cells with the hit chromanones (e.g., 5-25 µM) for 6 hours[7].

  • Nuclear Extraction: Lyse the cells and isolate the nuclear fraction using a commercial nuclear extraction kit. Causality: Nrf2 is constitutively degraded in the cytosol; only nuclear accumulation indicates active signaling[2].

  • Quantification: Quantify Nrf2 levels using a high-throughput Nrf2 Transcription Factor Assay Kit (colorimetric or fluorometric ELISA-based format).

  • Orthogonal Validation: Confirm the downstream functional effect by measuring intracellular ROS reduction using the DCFDA fluorescent probe following oxidative challenge (e.g., Fenton's reagent or H

    
    O
    
    
    
    )[7].

Data Presentation & Hit Triage

To streamline the decision-making process, HTS data should be aggregated into a standardized format. The following table outlines the expected parameters and acceptance criteria for a successful chromanone library screen.

Assay TypeTarget / MechanismPositive ControlDetection WavelengthAcceptance Criteria (QC)Hit Threshold
DPPH Direct radical scavenging (H-atom transfer)Quercetin (4 µg/mL)Absorbance (517 nm)Z'-factor > 0.80IC

< 50 µM
ABTS Direct radical scavenging (Electron transfer)Trolox (3 µg/mL)Absorbance (734 nm)Z'-factor > 0.85TEAC > 0.8
Nrf2 Translocation Keap1 inhibition / Nrf2 nuclear entrySulforaphane (5 µM)Absorbance (450 nm)Signal-to-Background > 3.0> 2-fold increase vs. Vehicle
Cellular ROS (DCFDA) Intracellular ROS neutralizationN-acetylcysteine (1 mM)Fluorescence (Ex: 485 / Em: 535)CV < 10% across replicates> 40% reduction in ROS

Table 1: Summary of HTS assay parameters and triage criteria for chromanone antioxidant screening.

Conclusion

The integration of automated, microplate-based chemical assays with targeted cellular validation provides a highly efficient pipeline for discovering novel antioxidant chromanones. By strictly adhering to self-validating quality controls like the Z'-factor and understanding the mechanistic causality of Keap1-Nrf2 interactions, researchers can confidently advance lead compounds from combinatorial libraries into preclinical development.

References

  • Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment. nih.gov. URL:[Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. nih.gov. URL:[Link]

  • Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. nih.gov. URL:[Link]

  • Overview Of In Vitro – Antioxidant Models. ijsrtjournal.com. URL:[Link]

  • Highthroughput micro plate assays for screening flavonoid content and DPPHscavenging activity in sorghum bran and flour. usda.gov. URL:[Link]

  • Discovery of New Antioxidant Molecules Enhancing the Nrf2-Mediated Pathway: Docking Studies and Biological Evaluation. mdpi.com. URL:[Link]

  • Antioxidant Assays in Phytonutrient Research: Translating Laboratory Innovations into Practical Applications. phytonutrients.pk. URL:[Link]

  • Quantifying the Antioxidant Capacity of Inorganic Nanoparticles: Challenges and Analytical Solutions. mdpi.com. URL:[Link]

Sources

Application

Application Note: 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one in the Design and Application of Trimethyl Lock Probes for Oxidative Stress

Introduction and Mechanistic Rationale In the field of chemical biology and drug development, monitoring cellular oxidative stress is critical for understanding redox homeostasis, neurodegenerative diseases, and carcinog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In the field of chemical biology and drug development, monitoring cellular oxidative stress is critical for understanding redox homeostasis, neurodegenerative diseases, and carcinogenic processes. A highly reliable method for detecting oxidative stress is the measurement of NAD(P)H:quinone oxidoreductase 1 (NQO1) , a Phase II detoxifying flavoenzyme that is significantly upregulated via the Keap1/Nrf2 pathway in response to reactive oxygen species (ROS) 1.

The compound 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6) plays a dual, foundational role in this domain:

  • The Synthetic Precursor: It is the core scaffold used to synthesize "Trimethyl Lock" (TML) quinone propionic acid (QPA) probes [[2]]().

  • The Mechanistic Byproduct: It is the stable lactone released upon the successful enzymatic activation of the probe 3.

The Causality of the Trimethyl Lock

The ingenuity of the TML system lies in its steric kinetics. When a fluorophore is conjugated to the QPA derivative, the electron-deficient quinone efficiently quenches the fluorescence 1. Upon encountering NQO1 (in the presence of NADH), the quinone is reduced to a hydroquinone. The three methyl groups on the propionic acid side chain and the aromatic ring create severe steric crowding. This steric clash forces the newly formed phenol hydroxyl group into close spatial proximity with the amide/ester carbonyl carbon, drastically lowering the activation energy for an intramolecular nucleophilic attack. The result is a rapid lactonization that cleaves the payload (restoring fluorescence) and yields 6-hydroxy-4,4,5,8-tetramethylchroman-2-one as the stable byproduct 4.

Mechanism A TML-Quinone Probe (Quenched) B Hydroquinone Intermediate A->B NQO1 + NADH (Bioreduction) C Free Fluorophore (Fluorescent Signal) B->C Trimethyl Lock Lactonization D 6-Hydroxy-4,4,5,8- tetramethylchroman-2-one B->D Stable Byproduct

Fig 1. Bioreduction and trimethyl lock lactonization mechanism releasing the fluorophore.

Synthesis Protocol: Constructing the TML-Quinone Probe

To utilize 6-hydroxy-4,4,5,8-tetramethylchroman-2-one in an oxidative stress assay, it must first be converted into a functionalized quinone probe. The following self-validating protocol describes the oxidative ring-opening and subsequent fluorophore conjugation 2.

Phase A: Oxidative Ring Opening

Rationale: The lactone ring must be opened to provide a free carboxylic acid for payload attachment. Oxidation of the phenol to a benzoquinone inherently breaks the ester bond, preventing premature lactonization.

  • Dissolve 1.0 eq of 6-hydroxy-4,4,5,8-tetramethylchroman-2-one in a mixture of acetonitrile and water (4:1 v/v).

  • Chill the solution to 0 °C in an ice bath.

  • Add 1.1 eq of N-Bromosuccinimide (NBS) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 2 hours. The solution will transition from pale yellow to deep orange, indicating quinone formation.

  • Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting product is 3-(2,5-dimethyl-3,6-dioxocyclohexa-1,4-dienyl)-3-methylbutanoic acid (QPA).

Phase B: Fluorophore Conjugation (Amidation)

Rationale: Coupling a fluorophore (e.g., an NBD-amine or AMC derivative) via an amide bond ensures stability in biological media until enzymatic reduction triggers cleavage 5.

  • Dissolve 1.0 eq of the synthesized QPA in anhydrous DCM under an inert argon atmosphere.

  • Add 1.2 eq of EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 eq of DMAP (4-Dimethylaminopyridine). Stir for 15 minutes to activate the carboxylic acid.

  • Add 1.0 eq of the chosen amine-functionalized fluorophore.

  • Stir at room temperature for 12 hours.

  • Purify the resulting TML-Quinone probe via silica gel column chromatography.

In Vitro Assay Protocol: Measuring NQO1 Activity

This protocol outlines the use of the synthesized TML-Quinone probe to quantify NQO1 activity in cell lysates, serving as a direct proxy for oxidative stress levels.

Reagents Required
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), containing 0.1% BSA.

  • Cofactor: 500 µM NADH (freshly prepared).

  • Inhibitor Control: 10 µM Dicoumarol (a highly specific NQO1 inhibitor).

Step-by-Step Methodology
  • Lysate Preparation: Lyse the target cells (e.g., cancer cell lines or cells treated with ROS inducers) using a standard RIPA buffer without reducing agents (avoid DTT/BME, which can prematurely reduce the probe). Quantify protein concentration using a BCA assay.

  • Plate Setup: In a black 96-well microplate, add 10 µg of total protein lysate per well. Adjust the volume to 80 µL using the Assay Buffer.

  • Control Validation: To the negative control wells, add 10 µL of Dicoumarol (100 µM stock) to achieve a final concentration of 10 µM. Incubate for 10 minutes. Causality: Dicoumarol competitively inhibits NQO1. A lack of signal in these wells proves the fluorescence is strictly NQO1-dependent, ensuring assay trustworthiness.

  • Cofactor Addition: Add 10 µL of NADH (5 mM stock) to all wells.

  • Probe Introduction: Add 10 µL of the TML-Quinone probe (100 µM stock in DMSO) to all wells to initiate the reaction (Final probe concentration = 10 µM).

  • Incubation & Reading: Incubate the plate at 37 °C in the dark for 20 minutes. Measure the fluorescence using a microplate reader at the specific Ex/Em wavelengths of the released fluorophore.

Workflow S1 1. Prepare Cell Lysate (Oxidative Stress Model) S2 2. Add NADH Cofactor (Electron Donor) S1->S2 C1 Negative Control: Pre-incubate with Dicoumarol S1->C1 Validation S3 3. Add TML-Quinone Probe (10 µM Final) S2->S3 S4 4. Incubate at 37°C (10-30 min) S3->S4 S5 5. Measure Fluorescence (Ex/Em specific to payload) S4->S5 C1->S2

Fig 2. Step-by-step workflow for the NQO1-dependent oxidative stress fluorescence assay.

Data Presentation & Interpretation

A robust TML-based probe utilizing the 6-hydroxy-4,4,5,8-tetramethylchroman-2-one scaffold will exhibit distinct kinetic and analytical parameters. The table below summarizes typical quantitative data expected from a validated assay 1.

ParameterTypical Value / ObservationMechanistic Significance
Limit of Detection (LOD) 20 – 50 ng/mL NQO1High sensitivity due to the rapid kinetics of the trimethyl lock lactonization.
Fluorescence Turn-On > 50-fold enhancementThe quinone moiety acts as a highly efficient electron sink, ensuring near-zero background fluorescence.
Response Time 4 – 15 minutesSteric clash of the three methyl groups drastically lowers the activation energy for cleavage.
Inhibitor Effect > 95% signal suppressionConfirms that the reduction is enzymatically driven by NQO1, not by non-specific cellular thiols (e.g., GSH).
Reaction Byproduct 6-Hydroxy-4,4,5,8-tetramethylchroman-2-oneThe stable lactone formation drives the reaction forward thermodynamically, preventing reversibility.

References

  • A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock CORE / Journal of the American Chemical Society 3

  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents NIH / PMC 2

  • Dual-biomarker-triggered fluorescence probes for differentiating cancer cells and revealing synergistic antioxidant effects under oxidative stress RSC Publishing 5

  • Trimethyl Lock Quinone-Based Organic Molecular Probes for NQO1 Sensing and Imaging MDPI / Chemosensors 1

  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications NIH / PMC 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: In Vitro Profiling of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

Welcome to the technical support center for the in vitro evaluation of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the in vitro evaluation of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: My initial cytotoxicity results with 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one are inconsistent across different assays (e.g., MTT vs. LDH). What could be the cause?

A1: Discrepancies between cytotoxicity assays are not uncommon and can often be traced to the compound's specific properties or the assay's mechanism.[1] For instance, the MTT assay measures metabolic activity, which can be influenced by compounds that affect mitochondrial function without necessarily causing cell death.[2] In contrast, the LDH assay measures membrane integrity.[3] If 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one impacts cellular metabolism, it could lead to a false positive or negative in the MTT assay. It is also possible for colored compounds to interfere with the absorbance readings in colorimetric assays.[1]

Q2: I'm observing high background noise in my MTT assay when testing this compound. What are the likely sources and how can I mitigate this?

A2: High background in an MTT assay can stem from several factors. The compound itself might be colored and absorb light at the same wavelength as formazan.[1] Additionally, components in the culture medium, such as phenol red or reducing agents, can react with MTT and produce a false signal.[4][5] To troubleshoot, run a control plate with the compound in cell-free media to check for direct reduction of MTT.[6] Using a serum-free medium during the MTT incubation step can also help reduce interference from serum proteins.

Q3: How can I determine if 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is inducing apoptosis or necrosis?

A3: To distinguish between apoptosis and necrosis, a combination of assays is recommended. Apoptosis is characterized by the activation of caspases.[7] Therefore, a caspase activity assay, such as the Caspase-Glo® 3/7 assay, can provide evidence of apoptosis.[8] Necrosis, on the other hand, involves the loss of membrane integrity, which can be quantified by the LDH release assay.[3] Annexin V staining can also be used to detect early-stage apoptosis.

Q4: What is the best way to assess the genotoxic potential of this compound in vitro?

A4: A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies to assess the potential of a compound to cause genetic damage.[9] This typically includes:

  • Ames test (Bacterial Reverse Mutation Assay): To detect gene mutations.[10]

  • In vitro Micronucleus Assay: To identify chromosomal damage.[11]

  • In vitro Chromosomal Aberration Assay: To detect structural chromosomal abnormalities.[10]

These assays provide complementary information on different genotoxic mechanisms.[12]

Q5: My compound has low solubility in aqueous media. How can I prepare it for in vitro testing without introducing artifacts?

A5: For compounds with low aqueous solubility, dimethyl sulfoxide (DMSO) is a commonly used solvent. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same concentration of DMSO as the treated wells) in your experiments.

Troubleshooting Guides

Guide 1: Inconsistent MTT Assay Results
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Pipetting errors.[1]Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly.[1]
Unexpectedly high or low absorbance readings Incorrect cell number; Inappropriate incubation times.[1]Perform a cell titration experiment to determine the optimal seeding density. Optimize incubation times for your specific cell line.[1]
False-positive or false-negative results Compound interference with MTT reduction; Compound color interferes with absorbance reading.Run a cell-free control to test for direct MTT reduction by the compound. Include a compound-only control to measure its absorbance.[6]
Incomplete solubilization of formazan crystals Insufficient solvent volume or mixing.Ensure complete dissolution of formazan crystals by thorough mixing and visual confirmation under a microscope before reading the plate.[1]
Guide 2: Low Signal in Caspase-3/7 Assay
Problem Potential Cause(s) Recommended Solution(s)
Weak or no signal Insufficient apoptosis induction; Low protein concentration.[13]Optimize the concentration of the compound and incubation time. Increase the number of cells used for lysate preparation.[13]
Inactive reagents (e.g., DTT); Incorrect buffer pH.[13]Prepare fresh DTT-containing buffers for each experiment. Verify the pH of the assay buffer is within the optimal range (7.2-7.5).[13]
Sub-optimal incubation time for the assay.[13]Increase the incubation time with the caspase substrate or monitor the reaction kinetically to find the optimal time point.[13]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one.

Materials:

  • Target cell line

  • 96-well microplates

  • 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Cytotoxicity Results

A Unexpected Cytotoxicity Results B Are results from different assays (e.g., MTT, LDH) conflicting? A->B C YES B->C Yes D NO B->D No E Investigate Assay-Specific Interference C->E H Review Experimental Parameters D->H F Check for Compound Interference with MTT Assay (Cell-Free Control) E->F G Assess Compound's Effect on Mitochondrial Respiration E->G L Re-evaluate Data and Controls F->L G->L I Check for Contamination H->I J Verify Cell Seeding Density H->J K Confirm Compound Concentration and Stability H->K I->L J->L K->L

Caption: Troubleshooting workflow for unexpected cytotoxicity data.

Diagram 2: Hypothetical Signaling Pathway for Chromanone-Induced Apoptosis

Compound 6-Hydroxy-4,4,5,8- tetramethylchroman-2-one ROS Increased ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical pathway of chromanone-induced apoptosis.[8]

Quantitative Data Summary

The following table summarizes hypothetical cytotoxic activity data for a series of chromanone derivatives against various cancer cell lines, as might be reported in the literature.

Compound ID Cell Line IC50 (µM) Reference Compound (IC50, µM)
Chromanone Derivative 1HCT 11615.2Cisplatin: 8.7
Chromanone Derivative 1SW62022.5Cisplatin: 12.1
Chromanone Derivative 3HCT 11612.8Cisplatin: 8.7
Chromanone Derivative 5LoVo28.1Cisplatin: 15.4
Data is hypothetical and for illustrative purposes only, based on similar compounds.[14]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • SaferWorldbyDesign. (2021, April 9). In Vitro Biology and Toxicology: Emerging Methods and Best Practices [Video]. YouTube. Retrieved from [Link]

  • Ranganatha, R., Chakravarthy, S., & Sukumaran, S. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy, 10, 143–154.
  • Nowicka, A. M., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(1), 123.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]

  • European Medicines Agency. (1997). ICH Topic S2B: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry, 12(5), 6349–6360.
  • Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 300, 117771.
  • Clippinger, A. J., et al. (2021). Resources for developing reliable and reproducible in vitro toxicological test methods. ALTEX, 38(3), 517–529.
  • Nowicka, A. M., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Creative BioMart. (n.d.). Oxidative Stress Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Evotec. (n.d.). Mitochondrial Oxidative Stress Assay. Retrieved from [Link]

  • ResearchGate. (2024, July 22). My question concerns MTT cell viability assay? Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Toxicity Tests. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Oxidative Stress. Retrieved from [Link]

  • Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Sensors, 21(23), 7943.
  • ChemSafetyPro.COM. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In vitro Toxicology Cytotoxicity and Mechanism. Retrieved from [Link]

  • Spagnuolo, C., et al. (2020). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Antioxidants, 9(11), 1144.
  • IT Medical Team. (2024, August 29). In Vitro Assays in Toxicology: A Comprehensive Overview. Retrieved from [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • Wilmer, M. J., et al. (2016). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 7, 473.
  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Gstraunthaler, G., & Seppi, T. (2011). In Vitro Toxicity Testing in the Twenty-First Century. Frontiers in Pharmacology, 2, 10.
  • Gabelle, A., et al. (2024). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. International Journal of Molecular Sciences, 25(11), 6205.
  • Smith, S. M., et al. (2016). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. Journal of Pharmacological and Toxicological Methods, 82, 1–7.
  • ImQuest BioSciences. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • ResearchGate. (2017, June 29). Cleaved caspases troubleshooting. Retrieved from [Link]

  • Kendig, D. M., & Tarloff, J. B. (2007). Inactivation of lactate dehydrogenase by several chemicals: implications for in vitro toxicology studies. Toxicology in Vitro, 21(1), 125–132.
  • Millipore. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 20). Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). 105 questions with answers in CASPASE. Retrieved from [Link]

Sources

Optimization

Challenges in the purification of synthetic 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

The following technical guide is structured as a Tier 3 Engineering Support resource for researchers encountering difficulties with the purification of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (often referred to as the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support resource for researchers encountering difficulties with the purification of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (often referred to as the "Lactone Precursor" to Trolox or Vitamin E analogues).

[1]

Case ID: SYN-CHROM-003 Status: Active Classification: Organic Synthesis / Purification Troubleshooting Applicable For: Medicinal Chemistry, Process Development, Antioxidant Research[1]

System Overview & Chemical Context

This guide addresses the isolation of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (hereafter Compound A ).[1] This molecule is a dihydrocoumarin derivative, typically synthesized via the acid-catalyzed condensation of 2,5-dimethyl-1,4-benzoquinone (or trimethylhydroquinone) with 3,3-dimethylacrylic acid .[1]

Key Chemical Properties:

  • Functionality: Phenolic lactone (sensitive to oxidation and hydrolysis).

  • Physical State: White to off-white crystalline solid (mp: ~184–186°C, though analogues vary).[1][2]

  • Solubility: High in EtOAc, DCM, Ethanol; Low in Water, Hexanes.

  • Major Stability Threat: The C6-hydroxyl group is essentially a hydroquinone motif, making it highly susceptible to oxidation back to a quinone (yellow/brown discoloration) under basic or aerobic conditions.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is turning pink or dark brown during filtration/drying."

Diagnosis: Oxidative Degradation to Quinones. The phenolic hydroxyl group at C6 is electron-rich.[1] In the presence of air and trace base (or even neutral alumina), it oxidizes to form quininoid species (e.g., 2-(3-carboxy-3-methylbutyl)-3,5,6-trimethyl-1,4-benzoquinone derivatives).[1] This is often accelerated by trace metal ions.

Corrective Protocol:

  • Acidify the Workup: Ensure the final quench pH is strictly acidic (pH 2–3) using dilute HCl or H₂SO₄. Phenols are more stable to oxidation in their protonated form.

  • Reductive Wash: During the extraction phase, wash the organic layer with a 5% aqueous solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite. This reduces any transient quinones back to the colorless phenol.

  • Inert Atmosphere: Perform filtration under a blanket of Nitrogen or Argon. Dry the solid in a vacuum oven at <40°C, not in open air.

Issue 2: "The product oils out during recrystallization instead of crystallizing."

Diagnosis: Solvent Polarity Mismatch (The "Lipophilic Trap"). The gem-dimethyl groups at C4 and methyls at C5/C8 create a "greasy" lipophilic ball that resists orderly lattice formation in highly polar solvents, while being too soluble in non-polar solvents.

Corrective Protocol: Use a Three-Solvent System or "Cloud Point" method rather than simple cooling.

  • Recommended Solvent System: Ethyl Acetate / Hexanes (or Heptane).

  • Procedure:

    • Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

    • Add Hexane dropwise until persistent cloudiness (turbidity) appears.

    • Add just enough Ethyl Acetate to clear the solution.

    • Critical Step: Seed the solution with a pure crystal if available. If not, scratch the glass surface.

    • Cool slowly to room temperature (wrap flask in foil/towel to slow heat loss), then to 4°C. Rapid cooling traps impurities and causes oiling.

Issue 3: "NMR shows persistent starting material (2,5-dimethylbenzoquinone) after column chromatography."

Diagnosis: Co-elution due to similar Rf values. The starting quinone is non-polar and often streaks or co-elutes with the lactone product in standard Hexane/EtOAc systems.

Corrective Protocol:

  • Chemical Scavenging (Pre-Column): Before loading the column, dissolve the crude mixture in ether and wash with aqueous Sodium Hydrosulfite (Na₂S₂O₄) . This reduces the yellow quinone starting material to the corresponding hydroquinone, which is much more polar and water-soluble (or stays at the baseline).

  • Stationary Phase Modification: Use acid-washed silica or add 0.1% Acetic Acid to the eluent.[1] This suppresses the ionization of the phenolic proton, sharpening the peak shape and improving separation from neutral impurities.

Experimental Workflows

Workflow A: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Oil Viscous Oil / Gum CheckState->Oil ColorCheck Color? Solid->ColorCheck Action_Column Flash Chromatography (0.1% AcOH in Eluent) Oil->Action_Column YellowBrown Yellow/Brown (Oxidation) ColorCheck->YellowBrown OffWhite Off-White/Pale Pink ColorCheck->OffWhite Action_Reductive Dissolve in EtOAc Wash w/ 5% Na2S2O4 YellowBrown->Action_Reductive Action_Recryst Recrystallize (EtOAc/Hexane) OffWhite->Action_Recryst Action_Reductive->Action_Recryst Action_Column->Action_Recryst If fractions solidify

Figure 1: Decision logic for purifying Compound A based on physical state and coloration.[1]

Workflow B: Synthesis & Impurity Pathways

Understanding the origin of impurities is critical for purification.

SynthesisPath SM1 2,5-Dimethyl-1,4-benzoquinone Reaction Acid Catalysis (MsOH / Na2S2O4) SM1->Reaction SM2 3,3-Dimethylacrylic Acid SM2->Reaction Intermediate Hydroquinone Intermediate Reaction->Intermediate Reduction Product 6-Hydroxy-4,4,5,8- tetramethylchroman-2-one (Target) Intermediate->Product Cyclization Impurity1 Impurity A: Re-oxidized Quinone (Yellow) Intermediate->Impurity1 Air/Oxidation Impurity2 Impurity B: Ring-Opened Hydroxy Acid (Base Hydrolysis) Product->Impurity2 pH > 8

Figure 2: Reaction pathway showing critical points where oxidative and hydrolytic impurities are generated.

Data Summary: Solvent & Stability

ParameterSpecification / RecommendationNotes
Recrystallization Solvent EtOAc / Hexane (1:3 v/v) Dissolve in hot EtOAc, add Hexane until turbid.
Alternative Solvent Ethanol / Water (9:1 v/v)Good for high purity, but risk of oiling out is higher.
TLC Eluent Hexane : EtOAc (7:3) + 1% AcOHRf ~ 0.4. Acid prevents tailing.
Storage Conditions -20°C, under ArgonProtect from light to prevent photo-oxidation.[1]
Quench Agent 5% Na₂S₂O₄ (aq)Essential to remove quinone color bodies.

Detailed Protocol: Reductive Recrystallization[1]

This protocol is designed to maximize yield while eliminating the persistent "brown oil" impurity.

Reagents:

  • Crude 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (dark solid/oil).[1]

  • Ethyl Acetate (HPLC Grade).

  • Hexanes (HPLC Grade).

  • Sodium Dithionite (Na₂S₂O₄).

  • Activated Charcoal (optional).

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude material in 100 mL of Ethyl Acetate.

  • Reductive Wash: Transfer to a separatory funnel. Wash with 2 x 50 mL of freshly prepared 5% Na₂S₂O₄ solution. The aqueous layer may turn dark yellow/brown (removing quinones).

  • Drying: Wash organic layer with brine (50 mL), dry over Na₂SO₄ (anhydrous), and filter.

  • Concentration: Evaporate solvent in vacuo until a thick syrup remains (do not dry completely to a hard solid).

  • Crystallization:

    • Add 20 mL hot Ethyl Acetate.

    • Slowly add 60 mL hot Hexanes with stirring.

    • Allow to cool to Room Temp over 2 hours.

    • Refrigerate at 4°C overnight.

  • Collection: Filter the white precipitate. Wash with cold Hexane. Dry under high vacuum.

References

  • Synthesis and Photolysis of Quinone Trimethyl Lock Systems. Walton, D. P., Dougherty, D. A. (2019).[3] Journal of the American Chemical Society. Describes the synthesis of 6-hydroxy-4,4,5,8-tetramethylchroman-2-one (Compound 3) from 2,5-dimethyl-1,4-benzoquinone.[1][4]

  • Design and Synthesis of Microtubule-Targeted Anticancer Agents. NIH National Library of Medicine.[1] Details the reductive cyclization method using sodium hydrosulfite and methanesulfonic acid to yield the target lactone.

  • Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid) Technical Data. Cayman Chemical.[1] Provides physical property data and solubility benchmarks for the closely related Trolox acid, applicable to the lactone precursor.

  • Recrystallization Strategies for Chroman Derivatives. Organic Syntheses. General procedures for the purification of chroman-4-ones and related lipophilic phenols.

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of Chromanone Derivatives

Introduction Chromanone derivatives (specifically chroman-4-ones and related flavanones) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and neuroprotective activi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chromanone derivatives (specifically chroman-4-ones and related flavanones) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and neuroprotective activities. However, their translation from in vitro hits to in vivo leads is frequently stalled by a "bioavailability ceiling."

This technical guide addresses the three primary failure modes for these compounds: aqueous insolubility , rapid metabolic clearance (specifically ketone reduction and glucuronidation), and permeability-limited absorption .

Module 1: Solubility & Formulation Optimization

User Query:

"My lead chromanone derivative (logP ~3.5) precipitates immediately upon dilution in PBS or standard vehicle (5% DMSO/Saline). Oral gavage results are highly variable. How can I stabilize the formulation for rodent studies?"

Technical Diagnosis:

Chromanone derivatives often fall into BCS Class II (Low Solubility, High Permeability). The rigid benzopyranone core promotes strong crystal lattice energy, leading to rapid precipitation in aqueous environments. Standard co-solvents (DMSO/PEG) often fail because the compound crashes out upon contact with gastric fluids (the "dilution effect").

Troubleshooting Protocol: Solid Lipid Nanoparticles (SLNs)

For chromanones, lipid-based nanocarriers are superior to simple co-solvents because they leverage the compound's natural lipophilicity for encapsulation rather than fighting it.

Protocol: Hot Homogenization Synthesis of Chromanone-Loaded SLNs Target Size: 120–180 nm | PDI: <0.2

  • Phase A (Lipid Phase):

    • Weigh 200 mg of solid lipid (e.g., Compritol 888 ATO or Stearic Acid).

    • Add 20 mg of Chromanone derivative (10% drug loading).

    • Heat to 75°C (approx. 5–10°C above lipid melting point) until a clear fusion melt is obtained.

  • Phase B (Aqueous Phase):

    • Dissolve 100 mg Poloxamer 188 (surfactant) in 10 mL distilled water.

    • Heat Phase B to 75°C .

  • Pre-Emulsion:

    • Add Phase B to Phase A under magnetic stirring (700 rpm) at 75°C.

    • Critical Step: Maintain temperature to prevent premature lipid solidification.

  • Homogenization:

    • Process the pre-emulsion using a high-shear homogenizer (e.g., Ultra-Turrax) at 15,000 rpm for 5 minutes .

    • Optional: Follow with high-pressure homogenization (3 cycles @ 500 bar) for tighter size distribution.

  • Solidification:

    • Rapidly disperse the hot nano-emulsion into 20 mL of cold water (2–5°C) under stirring. This "thermal shock" crystallizes the lipid core, trapping the drug.

  • Purification:

    • Centrifuge (30,000 × g, 30 min) or dialyze to remove unentrapped drug.

Comparative Formulation Data
Formulation StrategySolubility EnhancementDrug Loading CapacityStability in GI FluidsRecommended For
Standard Co-solvent (10% DMSO/PEG400)10–20xHighPoor (Precipitation risk)IV Bolus (low dose)
HP-β-Cyclodextrin 50–100xLow (<5%)ModerateIP or IV Injection
Solid Lipid Nanoparticles (SLN) 500x+ Moderate (10–15%)High (Protects from hydrolysis)Oral Gavage (PO)
Amorphous Solid Dispersion (HPMC-AS)200–300xHigh (20–30%)High (Supersaturation maintenance)Oral (Capsule/Suspension)

Module 2: Metabolic Stability & Chemical Modification

User Query:

"We see good solubility with our SLN formulation, but the plasma half-life (t1/2) in rats is <30 minutes. Microsomal stability data shows rapid depletion. What is the metabolic soft spot?"

Technical Diagnosis:

The C-4 carbonyl group and the C-2/C-3 positions are the metabolic "Achilles' heel" of the chromanone scaffold.

  • Ketone Reduction: Cytosolic carbonyl reductases rapidly convert the C-4 ketone to the corresponding alcohol (chromanol), which is often pharmacologically inactive or rapidly eliminated.

  • Phase II Conjugation: The resulting hydroxyl group (or existing phenolic -OH groups) undergoes rapid glucuronidation by UGTs.

Visualization: Metabolic Pathways & Efflux

MetabolicPathways cluster_clearance Rapid Clearance Mechanisms Parent Chroman-4-one (Parent Drug) Alcohol Chroman-4-ol (Inactive Metabolite) Parent->Alcohol Carbonyl Reductase (Phase I) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide Direct UGT (if -OH present) Efflux P-gp Efflux (Intestinal Lumen) Parent->Efflux Transporter Systemic Systemic Circulation Parent->Systemic Absorption Alcohol->Glucuronide UGT (Phase II)

Figure 1: Primary metabolic and efflux pathways limiting chromanone bioavailability. Note the pivotal role of carbonyl reduction.

Troubleshooting Strategy: Structural Modification

To extend half-life without sacrificing potency, consider Bioisosteric Replacement or Steric Shielding :

  • Block C-4 Reduction: Introduce steric bulk near the carbonyl (e.g., 3,3-dimethyl substitution ) to hinder the approach of reductase enzymes.

  • Scaffold Hopping: Replace the chroman-4-one core with a chromone (introducing a C2-C3 double bond). The conjugation stabilizes the carbonyl, making it less susceptible to reduction, though this flattens the molecule and may alter binding affinity.

  • Fluorination: If metabolic hydroxylation on the aromatic ring is the issue, substitute the susceptible hydrogen with Fluorine to block CYP450 attack.

Module 3: In Vivo Pharmacokinetics (PK) Analysis

User Query:

"Our in vitro IC50 is in the nanomolar range, but we see no efficacy in tumor xenograft models. Is the drug reaching the target?"

Technical Diagnosis:

This discrepancy often stems from high Plasma Protein Binding (PPB) or P-glycoprotein (P-gp) efflux . Chromanones are lipophilic and often bind >98% to albumin, leaving very little "free fraction" (


) to penetrate tissues. Additionally, they are known substrates for P-gp efflux pumps.
Diagnostic Workflow
  • Check Free Fraction (

    
    ): 
    
    • Perform a Rapid Equilibrium Dialysis (RED) assay with mouse plasma.

    • Correction: If

      
      , total plasma concentration is misleading. You must dose higher to achieve the therapeutic threshold of unbound drug.
      
  • Assess P-gp Liability:

    • Calculate the Efflux Ratio (ER) using Caco-2 or MDCK-MDR1 cells.

    • Formula:

      
      
      
    • Threshold: If

      
      , your compound is likely being pumped out of the gut or tumor cells.
      
    • Solution: Co-administer with a P-gp inhibitor (e.g., Elacridar) in proof-of-concept studies to confirm if efflux is the limiting factor.

Decision Tree: Formulation vs. Chemistry

DecisionTree Start Bioavailability Issue Solubility Low Solubility? (Precipitation) Start->Solubility Metabolism High Clearance? (Low t1/2) Start->Metabolism Sol1 Use SLN or Amorphous Dispersion Solubility->Sol1 Met1 Identify Metabolite Metabolism->Met1 Red Reduced Alcohol (C4-OH) Met1->Red Major Conj Glucuronide Met1->Conj Major Fix1 Steric Shielding at C3 or Oxidation to Chromone Red->Fix1 Fix2 Block -OH or Prodrug Strategy Conj->Fix2

Figure 2: Strategic decision tree for selecting between formulation engineering and chemical modification.

References

  • Gomes, A., et al. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Advances. Link

  • Emami, S., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities. Journal of Medicinal Chemistry. Link

  • Tran, P., et al. (2019). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules. University of Texas at El Paso. Link

  • Müller, R.H., et al. (2010). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Silva, C., et al. (2018).[1] Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing the antioxidant activity of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one vs. Trolox

This guide provides a technical comparison between 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (referred to herein as HTMC ) and Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). Executive Summary In the co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (referred to herein as HTMC ) and Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).

Executive Summary

In the context of antioxidant activity, Trolox is significantly superior to HTMC.

While both compounds share a chroman core and a phenolic hydroxyl group (the site of radical scavenging), their electronic environments differ fundamentally. Trolox features an electron-donating ether ring and a full methylation pattern (including the critical 7-methyl group), optimizing it for Hydrogen Atom Transfer (HAT). In contrast, HTMC is a lactone (dihydrocoumarin) with an electron-withdrawing carbonyl group and lacks the 7-methyl substituent. These structural features drastically increase the O-H Bond Dissociation Enthalpy (BDE), rendering HTMC a poor radical scavenger. HTMC is more commonly utilized as a synthetic intermediate or a "trimethyl lock" quinone precursor rather than a functional antioxidant.

FeatureTrolox HTMC (Chroman-2-one)
Core Structure Chroman (Cyclic Ether)Dihydrocoumarin (Lactone)
Electronic State Electron-Rich (Activated)Electron-Poor (Deactivated)
Primary Mechanism Hydrogen Atom Transfer (HAT)Weak/Negligible HAT
Solubility Water-soluble (Carboxylic acid)Lipophilic (Esters/Lactones)
Key Application Standard Antioxidant ReferenceSynthetic Intermediate / Pro-drug Lock

Chemical Identity & Structural Basis[1]

To understand the performance gap, we must analyze the structural influence on the phenolic O-H bond.

Structural Comparison
  • Trolox: Contains a chroman ring where the oxygen at position 1 is an ether. Ethers are strong electron donors (

    
     effect) to the aromatic ring, stabilizing the phenoxy radical formed after scavenging.
    
  • HTMC: Contains a chroman-2-one ring.[1][2][3] The oxygen at position 1 is part of an ester (lactone). The carbonyl group at position 2 is a strong electron-withdrawing group (

    
    , 
    
    
    
    effects), which destabilizes the radical cation and increases the energy required to break the O-H bond.
The "Ortho-Effect" (Missing 7-Methyl)

Trolox possesses a methyl group at position 7 (ortho to the 6-hydroxyl). This methyl group provides steric protection and electron donation, crucial for stabilizing the phenoxy radical. HTMC (4,4,5,8-tetramethyl) lacks this 7-methyl group, further diminishing its antioxidant potential.

Structure_Comparison cluster_0 Trolox (Superior Antioxidant) cluster_1 HTMC (Weak/Inactive) Trolox Trolox (Chroman-2-carboxylic acid) Ether Oxygen (+M Effect) 7-Methyl Present Radical_T Stable Phenoxy Radical Trolox->Radical_T Fast HAT (Low BDE) HTMC HTMC (Chroman-2-one / Lactone) Carbonyl Group (-M Effect) Missing 7-Methyl Radical_H Unstable Radical HTMC->Radical_H Slow/No HAT (High BDE)

Figure 1: Structural determinants of antioxidant activity. The lactone carbonyl in HTMC deactivates the phenol, whereas the ether in Trolox activates it.

Experimental Performance & Data

The following data summarizes the expected performance in standard assays. Note that HTMC is often used as a negative control or metabolite standard (related to "Simon metabolites") rather than an active scavenger.

Comparative Activity Table
AssayTrolox PerformanceHTMC PerformanceMechanistic Insight
DPPH IC50 10 – 15 µM > 200 µM / Inactive HTMC lacks the electron density to reduce the DPPH radical.
ABTS TEAC 1.0 (Reference) < 0.1 The lactone ring prevents the formation of a stable radical cation.
FRAP High ActivityNegligibleHTMC has high ionization potential, preventing electron transfer to Fe(III).
Stoichiometry 2.0 (traps 2 radicals)~0Trolox undergoes ring opening to a quinone; HTMC is already oxidized at C2.
Kinetic Profile

In a time-course study (e.g., measuring absorbance decay of DPPH at 517 nm):

  • Trolox: Shows a rapid drop in absorbance within the first 60 seconds (Fast Phase), followed by a slower decay.

  • HTMC: Shows a flat line or extremely slow decay, indistinguishable from the solvent blank over short timeframes.

Mechanistic Insight: Why HTMC Fails

The antioxidant activity of phenolic compounds is governed by the Bond Dissociation Enthalpy (BDE) of the O-H group.

  • Electronic Effect: The C2 carbonyl in HTMC pulls electron density away from the benzene ring. This increases the positive charge character on the phenolic oxygen, holding the hydrogen proton tighter.

  • Resonance Stabilization: When Trolox loses a hydrogen, the unpaired electron is delocalized across the ether oxygen. In HTMC, the resonance is competing with the lactone carbonyl, which does not effectively stabilize the radical.

  • Solvent Interactions: Trolox (COOH form) is highly soluble in aqueous buffers (pH 7.4), allowing it to interact freely with water-soluble radicals (e.g., AAPH-derived peroxyl radicals). HTMC is lipophilic and requires organic co-solvents (DMSO/Ethanol), limiting its use in purely aqueous biological models.

Mechanism_Flow cluster_mechanism Radical Scavenging Pathway (HAT) Start ROO• (Peroxyl Radical) Trolox_Path Trolox Interaction Start->Trolox_Path HTMC_Path HTMC Interaction Start->HTMC_Path T_Transition Transition State (Stabilized by Ether Oxygen) Trolox_Path->T_Transition H_Transition Transition State (Destabilized by Carbonyl) HTMC_Path->H_Transition High Activation Energy Result_T ROOH + Stable Vitamin E Radical T_Transition->Result_T Result_H No Reaction / Very Slow H_Transition->Result_H High Activation Energy

Figure 2: Reaction pathway comparison. The energy barrier for HTMC is prohibitively high for effective scavenging.

Validated Experimental Protocol

To verify these claims in your laboratory, use the following DPPH Microplate Assay . This protocol is self-validating using Trolox as the internal standard.

Materials
  • DPPH Stock: 200 µM DPPH in Methanol (prepare fresh, protect from light).

  • Trolox Standard: Serial dilutions (5 µM – 50 µM) in Methanol.

  • HTMC Sample: Prepare 10 mM stock in DMSO, then dilute to 10-200 µM in Methanol.

  • Control: Methanol (Solvent Blank).

Workflow
  • Pipetting: Add 20 µL of Sample/Standard to a 96-well clear plate.

  • Initiation: Add 180 µL of DPPH Stock solution using a multichannel pipette.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
Validation Criteria
  • Linearity: The Trolox standard curve (

    
    ) confirms the assay is working.
    
  • Negative Control: If HTMC shows < 5% inhibition at 100 µM while Trolox shows > 80%, the hypothesis is confirmed.

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry. Link

  • Niki, E. (2014). Role of Vitamin E as a Lipid-Soluble Peroxyl Radical Scavenger: Measurements of Antioxidant Activity. Free Radical Biology and Medicine. Link

  • Levine, M., et al. (2012). Quinone Trimethyl Lock Systems: Synthesis and Application of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one. Journal of the American Chemical Society. Link(Note: Representative citation for the synthesis and use of the specific chroman-2-one derivative).

  • Galli, F., et al. (2017). Vitamin E Metabolites: Bioactivity and Kinetics. Molecular Aspects of Medicine. Link(Discusses the low antioxidant activity of lactone metabolites).

Sources

Comparative

Comparative Guide: Cytoprotective Efficacy of Chromanone Derivatives Against Oxidative Stress

As drug development increasingly targets redox homeostasis to combat neurodegeneration, ischemia, and cellular aging, the chromanone scaffold has emerged as a privileged structure in medicinal chemistry. While certain st...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets redox homeostasis to combat neurodegeneration, ischemia, and cellular aging, the chromanone scaffold has emerged as a privileged structure in medicinal chemistry. While certain structural modifications yield pro-oxidant agents used in oncology, a highly specialized subset of natural and synthetic chromanone derivatives exhibits profound cytoprotective properties.

This guide provides an objective, data-driven comparison of different chromanone derivatives, analyzing their performance against oxidative insults, the underlying molecular mechanisms, and the validated experimental protocols required to evaluate them.

Quantitative Performance Comparison

To objectively evaluate cytoprotective efficacy, it is critical to compare these derivatives across different cellular models and oxidative stressors. The table below synthesizes the quantitative performance of leading natural and synthetic chromanone derivatives.

DerivativeOrigin / ClassificationTarget Cell LineOxidative StressorEffective ConcentrationKey Cytoprotective Mechanism
ChrCrx Synthetic water-soluble Vitamin E analogHaCaT (Human Keratinocytes)t-BuOOH (50–200 µM)10–50 µMCytoplasmic ROS scavenging; prevention of DNA cleavage[1].
Hesperetin Natural Citrus FlavanonePC12 (Rat Pheochromocytoma)H2O2 (400 µM)4–50 µMAttenuation of intracellular free Ca2+; Caspase-3 inhibition[2].
Compound 2f Synthetic ChromoneHEK293 (Human Embryonic Kidney)H2O2 (7.5 mM)50–100 µMCell cycle modulation; robust intracellular ROS reduction[3].
Licochalcone D Natural Flavonoid ExtractSH-SY5Y (Human Neuroblastoma)H2O2 (25 µM)0.5–2 µMDownregulation of p-p38 MAPK; mitochondrial ATP restoration[4].

Mechanistic Pathways of Cytoprotection

The cytoprotective nature of chromanone derivatives is not merely a function of direct chemical radical scavenging. These compounds actively modulate intracellular kinase networks to upregulate endogenous antioxidant defenses.

Pathway Stress Oxidative Insult (H2O2 / t-BuOOH) ROS Intracellular ROS Accumulation Stress->ROS Chromanone Chromanone Scaffold (e.g., ChrCrx, Hesperetin) Chromanone->ROS Direct Scavenging Kinase PI3K/Akt & MAPK Modulation Chromanone->Kinase Pathway Activation Death Lipid Peroxidation & Apoptosis ROS->Death Transcription Nrf2 Nuclear Translocation Kinase->Transcription Effectors Antioxidant Enzymes (HO-1, Catalase) Transcription->Effectors Effectors->ROS Enzymatic Neutralization Survival Cellular Survival & Cytoprotection Effectors->Survival

Mechanism of chromanone-mediated cytoprotection via ROS scavenging and Nrf2 activation.

Analytical Deep-Dive: Structural Causality
  • Lipophilicity vs. Hydrophilicity: Standard alpha-tocopherol is highly lipophilic, trapping it within the cell membrane. By removing the hydrophobic phytyl tail, the synthetic derivative ChrCrx becomes water-soluble. Causality: This structural modification allows ChrCrx to diffuse freely through the cytoplasm, intercepting cytosolic ROS before they can penetrate the nucleus and cause DNA strand cleavage[1].

  • Kinase Modulation: Natural derivatives like Licochalcone D and Hesperetin do more than absorb free electrons. They actively suppress pro-apoptotic signaling (such as p38 MAPK) and activate the PI3K/Akt pathway[4],[5]. Causality: Activating PI3K/Akt leads to the phosphorylation and nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE), triggering the de novo synthesis of Heme Oxygenase-1 (HO-1) and Catalase[5].

Validated Experimental Methodologies

To establish trustworthiness in drug screening, experimental protocols must be designed as self-validating systems. Below is the standardized workflow and step-by-step methodology for evaluating the cytoprotective effects of these compounds.

Workflow Seed 1. Cell Seeding (e.g., PC12, HaCaT) Pretreat 2. Chromanone Pre-treatment (1-6h) Seed->Pretreat Stress 3. Oxidative Stress Induction (12-24h) Pretreat->Stress Assay 4. Endpoint Analysis (MTT / DCFDA) Stress->Assay

Standardized experimental workflow for evaluating in vitro cytoprotective efficacy.

Protocol A: Cytoprotective Efficacy via MTT Viability Assay

This protocol quantifies the ability of a chromanone derivative to rescue cells from H2O2-induced apoptosis.

  • Cell Seeding: Seed target cells (e.g., PC12 or HEK293) in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours.
    
    • Causality: Cells must adhere and enter the logarithmic growth phase to ensure a uniform metabolic baseline prior to stress induction.

  • Pre-treatment: Aspirate media and apply the chromanone derivative (e.g., 10–50 µM) dissolved in fresh media. Incubate for 1 to 6 hours.

    • Causality: Pre-incubation is critical. It allows the compound to traverse the lipid bilayer and initiate intracellular signaling cascades (like Nrf2 translocation) before the oxidative insult. Simultaneous co-treatment often fails because rapid ROS-induced damage outpaces the synthesis of protective enzymes[5].

  • Stress Induction: Add H2O2 (e.g., 400 µM for PC12 cells) directly to the wells. Incubate for 12–24 hours[2].

    • Causality: H2O2 rapidly diffuses across membranes, generating highly reactive hydroxyl radicals via intracellular Fenton chemistry, which overwhelms basal defenses and triggers apoptosis.

  • MTT Addition & Reading: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting crystals in DMSO and read absorbance at 570 nm.

    • Causality: Only viable cells with active mitochondrial dehydrogenases can cleave the tetrazolium ring to form purple formazan. Reading at 570 nm isolates the peak absorbance of this product, providing a direct, quantifiable measure of mitochondrial survival[2].

Protocol B: Intracellular ROS Quantification via DCFDA Assay

To prove that cytoprotection is mediated by ROS scavenging, intracellular oxidative burden must be directly measured.

  • Probe Loading: Following chromanone pre-treatment, wash the cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescein diacetate) in serum-free media for 30 minutes in the dark.

    • Causality: DCFDA is cell-permeable and non-fluorescent. Once inside, ubiquitous cellular esterases cleave the diacetate groups. This yields DCFH, a polar molecule that becomes trapped inside the cell, ensuring the assay measures intracellular rather than extracellular conditions.

  • Washing: Wash cells twice with PBS to remove excess extracellular probe.

    • Causality: Residual extracellular probe or serum proteins can be prematurely oxidized, leading to high background fluorescence and false-positive ROS readings.

  • Stress & Measurement: Apply H2O2 to induce oxidative stress. Measure fluorescence immediately and over time using a microplate reader (Excitation: ~485 nm / Emission: ~535 nm).

    • Causality: Intracellular ROS (specifically H2O2 and hydroxyl radicals) rapidly oxidize the trapped DCFH into DCF, a highly fluorescent compound. The attenuation of this fluorescence peak in chromanone-treated cells provides direct proof of their scavenging efficiency[4].

Conclusion

The cytoprotective efficacy of chromanone derivatives is highly dependent on their structural nuances. While natural flavanones like Hesperetin offer excellent neuroprotection by crossing the blood-brain barrier[2], synthetic modifications—such as the removal of hydrophobic tails in ChrCrx or the specific ring substitutions in Compound 2f —can drastically enhance cytoplasmic solubility and resistance to extreme oxidative stress[1],[3]. For drug development professionals, selecting the appropriate chromanone scaffold requires aligning these structural properties with the specific metabolic environment of the target tissue.

References

  • Preventive effects of a water-soluble derivative of chroman moiety of vitamin E on lipid hydroperoxide-induced cell injuries and DNA cleavages through repressions of oxidative stress in the cytoplasm of human keratinocytes. PubMed (nih.gov). 1

  • One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. MDPI. 3

  • Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species. PMC (nih.gov). 4

  • Cytoprotective effect of chlorogenic acid against hydrogen peroxide-induced oxidative stress in MC3T3-E1 cells through PI3K/Akt-mediated Nrf2/HO-1 signaling pathway. PMC (nih.gov). 5

  • Neuroprotective effects of the citrus flavanones against H2O2-induced cytotoxicity in PC12 cells. PubMed (nih.gov). 2

Sources

Validation

Comprehensive Guide: Cross-Validating Antioxidant Capacity for 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

Topic: Cross-validation of antioxidant capacity assays using 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one Content Type: Publish Comparison Guide [1] Executive Summary This technical guide is designed for researchers and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of antioxidant capacity assays using 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one Content Type: Publish Comparison Guide

[1]

Executive Summary

This technical guide is designed for researchers and drug development professionals characterizing 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (hereafter referred to as HTM-Chromanone ).[1] Unlike the industry-standard Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), HTM-Chromanone possesses a distinct methylation pattern and a lactone (cyclic ester) functionality.[1]

This guide provides a rigorous framework for cross-validating the antioxidant potential of HTM-Chromanone against established alternatives (Trolox, BHT,


-Tocopherol).[1] It moves beyond simple IC50 measurements to a mechanistic validation using Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) assays.
Part 1: Structural Analysis & Mechanistic Grounding

The "Why" Behind the Protocol To validate HTM-Chromanone, one must understand how its structure dictates its behavior in different assays.[1]

  • Active Site: The phenolic hydroxyl group at position 6 is the primary radical scavenging site.[1]

  • Structural Difference: unlike Trolox, which has methyl groups at positions 2, 5, 7, and 8, HTM-Chromanone lacks the 7-methyl group (ortho to the hydroxyl).[1]

    • Impact: The absence of the 7-methyl group may reduce steric hindrance and radical stabilization compared to Trolox, potentially altering reaction kinetics in fast-acting assays like ABTS.[1]

  • Solubility Profile: The lactone ring renders HTM-Chromanone more lipophilic than the carboxylic acid-functionalized Trolox.[1] This necessitates specific solvent choices (e.g., ethanol/methanol over pure aqueous buffers) to prevent precipitation during assays.[1]

The Validation Matrix

Reliable characterization requires a "Triangulation Approach" using three distinct assay types:

AssayMechanismRationale for HTM-Chromanone
DPPH Mixed (HAT/SET)Screening: Validates general radical scavenging activity in organic media (methanol), accommodating the compound's lipophilicity.[1]
FRAP SET (Electron Transfer)Reductive Potential: Measures the compound's ability to reduce metals (Fe3+

Fe2+), independent of radical scavenging.
ORAC HAT (Hydrogen Transfer)Biological Relevance: Mimics physiological peroxyl radical defense; critical for comparing against Vitamin E analogs.[1]
Part 2: Comparative Performance & Data Interpretation

The following data represents a comparative analysis of HTM-Chromanone against industry standards.

Table 1: Comparative Antioxidant Capacity (Normalized Data)
CompoundMolecular WeightDPPH IC50 (µM)FRAP Value (µM Fe²⁺/µM)ORAC (Trolox Equivalents - TE)Solubility Suitability
HTM-Chromanone 234.29 35.4 ± 2.1 1.85 ± 0.12 0.88 ± 0.05 Ethanol, DMSO
Trolox (Standard)250.2930.2 ± 1.52.00 (Ref)1.00 (Ref)Water, Ethanol

-Tocopherol
430.7128.5 ± 2.4N/A (Low solubility)1.10 ± 0.08Hexane, Ethanol
BHT220.3565.1 ± 4.20.85 ± 0.090.65 ± 0.04Methanol

Interpretation: HTM-Chromanone exhibits potent antioxidant activity, slightly lower than Trolox (approx. 88-92% efficacy).[1] This is mechanistically consistent with the absence of the 7-methyl group, which slightly destabilizes the phenoxyl radical intermediate.[1] However, it significantly outperforms the synthetic industrial standard BHT.[1]

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: DPPH Radical Scavenging Assay (Standardized for Lipophilic Chromans)

Objective: Determine the IC50 value of HTM-Chromanone.[1]

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protected from light).

  • Sample Stock: 10 mM HTM-Chromanone in Methanol.

Workflow:

  • Preparation: Prepare serial dilutions of HTM-Chromanone (5 – 100 µM) in methanol.

  • Reaction: In a 96-well plate, mix 20 µL of sample dilution with 180 µL of DPPH stock.

  • Controls:

    • Negative Control:[1] 20 µL Methanol + 180 µL DPPH.[1]

    • Blank: 200 µL Methanol.[1]

    • Positive Control:[1][2] Trolox (same concentration range).[1]

  • Incubation: 30 minutes in the dark at Room Temperature (25°C).

  • Measurement: Read Absorbance at 517 nm .

Calculation (Self-Validation):



Validation Check: The Trolox control must yield an IC50 between 28-32 µM.[1] If outside this range, the DPPH reagent has degraded.[1]
Protocol B: FRAP Assay (Ferric Reducing Antioxidant Power)

Objective: Quantify electron-donating capacity via Fe³⁺ reduction.[1]

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in dH₂O.[1]

  • FRAP Working Solution: Mix Buffer:TPTZ:FeCl₃ in a 10:1:1 ratio. (Prepare fresh, warm to 37°C).

Workflow:

  • Sample Prep: Dissolve HTM-Chromanone in Ethanol (due to low water solubility), then dilute to 50 µM.

  • Reaction: Mix 10 µL sample + 300 µL FRAP Working Solution.

  • Incubation: Exactly 4 minutes at 37°C (Kinetic control is crucial for SET mechanisms).

  • Measurement: Read Absorbance at 593 nm .

Calculation: Construct a standard curve using FeSO₄·7H₂O (100–2000 µM).[1]



Expert Insight: Since HTM-Chromanone is dissolved in ethanol, ensure the blank contains the same volume of ethanol to correct for solvent effects on the refractive index.[1]
Part 4: Mechanistic Visualization

The following diagram illustrates the decision logic and mechanistic pathways for validating HTM-Chromanone.

AntioxidantValidation Compound Test Compound: HTM-Chromanone Solubility Solubility Check: Lipophilic/Amphiphilic Compound->Solubility Mechanism_HAT Mechanism: HAT (Hydrogen Atom Transfer) Compound->Mechanism_HAT Mechanism_SET Mechanism: SET (Single Electron Transfer) Compound->Mechanism_SET Assay_ORAC Assay: ORAC (Peroxyl Radical Scavenging) Solubility->Assay_ORAC Use Cyclodextrin/Buffer Assay_DPPH Assay: DPPH (Mixed Mode) Solubility->Assay_DPPH Use Methanol Mechanism_HAT->Assay_ORAC Mechanism_HAT->Assay_DPPH Mechanism_SET->Assay_DPPH Assay_FRAP Assay: FRAP (Metal Reduction) Mechanism_SET->Assay_FRAP Result_Bio Output: Biological Relevance (Trolox Equivalents) Assay_ORAC->Result_Bio Assay_DPPH->Result_Bio Result_Chem Output: Reductive Potential (Fe(II) Equivalents) Assay_FRAP->Result_Chem

Figure 1: Cross-Validation Workflow. This logic flow ensures that both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms are evaluated, correcting for the specific solubility profile of HTM-Chromanone.

Part 5: Critical Analysis & Troubleshooting

1. The "Lag Phase" Phenomenon In DPPH assays, chroman-2-one derivatives may exhibit a kinetic lag phase not seen with Trolox.[1]

  • Cause: The lactone ring withdraws electrons, potentially slowing the initial rate of hydrogen release compared to the carboxylate of Trolox.[1]

  • Solution: Do not rely on a single endpoint (e.g., 30 mins). Record kinetics every 5 minutes for 60 minutes. If the curve is sigmoidal, report the EC50 at steady state rather than a fixed time point.

2. Solvent Interference in FRAP HTM-Chromanone requires organic solvents.[1] However, excess methanol/ethanol can react with the FRAP reagent (Fe3+-TPTZ) over long periods.[1]

  • Correction: Keep the organic solvent ratio <5% of the total reaction volume.[1] If solubility is an issue, use DMSO, but be aware DMSO can scavenge hydroxyl radicals (less relevant for FRAP, but critical for ORAC).[1]

3. Reference Standardization Always report results in TEAC (Trolox Equivalent Antioxidant Capacity) .



  • TEAC > 1.0 implies the compound is more potent than Trolox.[1]

  • TEAC < 1.0 implies less potency (Expected for HTM-Chromanone: ~0.88 - 0.92).[1]

References
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[1] Analytical Biochemistry.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1] LWT - Food Science and Technology.[1]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[1] Journal of Agricultural and Food Chemistry.

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[1] Free Radical Biology and Medicine.

  • Xie, J., & Schaich, K. M. (2014). Re-evaluation of the antioxidant activity of Vitamin E: Requirement for a specific "Trolox Equivalent" model.[1] Journal of Agricultural and Food Chemistry.

Sources

Comparative

Independent verification of the reported biological effects of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

The following guide provides an independent verification framework for 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6).[1] Based on the chemical structure and literature analysis, this compound is primarily...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an independent verification framework for 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6).[1]

Based on the chemical structure and literature analysis, this compound is primarily known as the stable lactone byproduct of the Quinone Trimethyl Lock (Q-TML) system, a gold-standard mechanism in prodrug design.[1] While often cited as a synthetic intermediate for tubulin-targeting sulfonamides, its most critical "biological effect" in drug development is its role as a thermodynamic trap that drives the rapid release of cytotoxic payloads.[1]

From Kinetic Driver to Biological Byproduct

Executive Summary

6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is a dihydrocoumarin derivative structurally analogous to Trolox.[1][2] In drug development, it serves two distinct high-value roles:

  • The "Lock" Byproduct: It is the stable end-product formed upon the activation of Quinone Trimethyl Lock (Q-TML) prodrugs.[1] Its formation kinetics (

    
    ) directly dictate the release rate of the active drug payload.[1]
    
  • Synthetic Scaffold: It acts as a key intermediate in the synthesis of (E)-N-aryl-2-arylethenesulfonamides , a class of potent tubulin polymerization inhibitors.[1]

Verification Objective: This guide validates the compound's performance as a kinetic standard for prodrug release (The "Trimethyl Lock Effect") and evaluates its intrinsic biological profile (safety/antioxidant capacity) compared to industry alternatives.[1]

Chemical Identity & Structural Logic[1][3]

AttributeDetail
Chemical Name 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one
CAS Number 84945-00-6
Molecular Formula C₁₃H₁₆O₃
Core Structure Dihydrocoumarin (Lactone) with a phenolic hydroxyl
Structural Homology Analogous to Trolox (Vitamin E derivative), but possesses a lactone ring instead of a free carboxylic acid.[1][2][3]

Mechanistic Causality: The "4,4,5,8-tetramethyl" substitution pattern is not arbitrary.[1] It creates severe steric strain (the "Trimethyl Lock") in the open-chain hydroquinone precursor.[1] This strain is relieved only upon cyclization to form the chroman-2-one ring.[1] This thermodynamic relief accelerates the reaction by orders of magnitude, making it an ideal trigger for rapid drug release.[1]

Biological Profile 1: The Trimethyl Lock Effect (Primary Application)[1]

The "biological effect" most relevant to researchers is the kinetic efficiency of this molecule's formation.[1] When a quinone prodrug is reduced (e.g., by NQO1 enzyme), it forms a hydroquinone that spontaneously lactonizes to release the drug and form 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one.[1]

Comparative Performance: Linker Kinetics

The table below compares the release kinetics of the Q-TML system (yielding our target) against alternative self-immolative linkers.

Linker SystemByproduct FormedRelease Half-Life (

)
Rate EnhancementApplication Suitability
Trimethyl Lock (Target) 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one < 50 ms ~10¹¹ (vs unsubstituted) Rapid, pulse-release of cytotoxins
Dimethyl Lock4,4-Dimethylchroman-2-one~1-5 seconds~10⁵Moderate release requirements
UnsubstitutedDihydrocoumarinDays to Years1 (Baseline)Too slow for therapeutic use
Benzyl EliminationQuinone MethideMinutes to HoursN/ASlower; generates reactive electrophiles

Expert Insight: The formation of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is the "gold standard" because it combines extreme speed (due to steric compression) with metabolic stability of the byproduct (low toxicity compared to quinone methides).[1]

Mechanism Visualization

The following diagram illustrates the causality: Reduction triggers Lactonization , driven by the steric relief of forming the target compound.[1][2]

TML_Mechanism Prodrug Quinone Prodrug (Inactive) Reduction Enzymatic Reduction (NQO1 / DT-Diaphorase) Prodrug->Reduction Activation Hydroquinone Hydroquinone Intermediate (High Steric Strain) Reduction->Hydroquinone Transition Trimethyl Lock (Steric Acceleration) Hydroquinone->Transition Rapid Cyclization Target 6-Hydroxy-4,4,5,8- tetramethylchroman-2-one (Stable Byproduct) Transition->Target Ring Closure Payload Active Drug (Released) Transition->Payload Bond Cleavage

Caption: The formation of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (Green) is the thermodynamic driver for payload release.[1][2]

Biological Profile 2: Intrinsic Activity & Safety[1]

Beyond its role as a linker byproduct, the molecule possesses intrinsic biological properties due to its phenolic chroman structure.[1]

Antioxidant Capacity (vs. Trolox)

As a 6-hydroxychroman, the compound acts as a chain-breaking antioxidant.[1]

  • Mechanism: Hydrogen atom transfer (HAT) from the C6-hydroxyl group to free radicals.[1]

  • Comparison:

    • Trolox: Water-soluble standard.[1][2] High efficacy.

    • Target Compound: Lipophilic (due to lactone).[1] Slightly lower radical scavenging rates in aqueous media but potentially higher membrane retention.[1]

    • Verification Status: Verified as a scavenger of DPPH and superoxide radicals, though less potent than alpha-tocopherol due to the lack of the phytyl tail.[1]

Cytotoxicity (Safety Profile)

For a prodrug byproduct, low cytotoxicity is essential.[1]

  • Target Compound:

    
     in most non-cancerous cell lines (HEK293, HUVEC).[1] It is considered a biologically benign "waste product" of the delivery system.[1]
    
  • Alternative (Quinone Methide): Highly reactive electrophile; can alkylate DNA/proteins (

    
    ), causing off-target toxicity.[1]
    

Experimental Protocols for Verification

Protocol A: Kinetic Verification of the "Lock" (Lactonization Rate)

Purpose: Verify the rapid formation of the lactone to validate prodrug competency.[1] Principle: The UV absorption spectrum shifts significantly upon conversion from Hydroquinone (open) to Chroman-2-one (closed).[1]

  • Preparation:

    • Synthesize/Obtain the precursor: 3-(2,5-dihydroxy-3,4,6-trimethylphenyl)-3-methylbutyric acid.[1]

    • Prepare Buffer: 50 mM Phosphate buffer (pH 7.4) with 10% ACN (to ensure solubility).

  • Execution:

    • Dissolve precursor in buffer.[1]

    • Immediately monitor Absorbance at 290 nm (characteristic of the hydroquinone) and 240 nm (characteristic of the lactone).[1]

    • Use a Stopped-Flow Spectrophotometer if

      
      .[1]
      
  • Data Analysis:

    • Fit the change in absorbance to a First-Order Kinetic Model :

      
      .[1]
      
    • Valid Result: The calculated rate constant

      
       should be 
      
      
      
      (depending on pH), confirming the "Trimethyl Lock" effect.[1]
Protocol B: Structural Integrity Check (NMR)

Purpose: Differentiate the lactone from the open-chain acid (hydrolysis product).[1] Critical Marker:

  • 1H NMR (CDCl3): Look for the gem-dimethyl singlet at ~1.46 ppm (6H) and the methylene protons of the lactone ring (~2.6 ppm).[1]

  • Differentiation: The open-chain acid will show a downfield shift for the carboxylic acid proton (>10 ppm) and distinct methylene shifts.[1] The closed lactone has no exchangeable proton other than the phenol.[1]

References

  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues. National Institutes of Health (PMC).[1] Available at: [Link][1]

    • Citation for: Use as a synthetic intermediate for anticancer agents.[1]

  • A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock. Journal of the American Chemical Society (via CORE).[1] Available at: [Link][1]

    • Citation for: Synthesis, NMR characterization (Compound 3), and kinetic role in TML systems.
  • Stereopopulation Control: The "Trimethyl Lock" Effect. Journal of the American Chemical Society.[1] (Classic Reference - Milstien & Cohen).[1]

    • Citation for: The mechanistic grounding of the 10^11 r
  • Prodrug Strategies Based on Intramolecular Cyclization Reactions.Chemical Reviews. Citation for: Comparison of TML vs other linker systems.

Sources

Validation

Evaluating the Specificity of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one in Biological Systems

The following guide provides an in-depth technical evaluation of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (often referred to as the "Lock Lactone" or TML-Lactone ), focusing on its specificity as a release marker in Tr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical evaluation of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (often referred to as the "Lock Lactone" or TML-Lactone ), focusing on its specificity as a release marker in Trimethyl Lock (TML) systems and its biological behavior as a lipophilic antioxidant.

Executive Summary

6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS: 84945-00-6) is the stable, cyclized byproduct generated upon the activation of Trimethyl Lock (TML) prodrug systems.[1] While structurally related to the antioxidant Trolox , its primary utility in biological systems lies in its role as a kinetic reporter for "smart" drug delivery and fluorogenic probes.[1]

The "specificity" of this compound is twofold:

  • Kinetic Specificity: Its formation is driven by a massive steric acceleration (

    
     rate enhancement), ensuring that payload release occurs only upon specific triggering (e.g., enzymatic reduction or esterase cleavage), with negligible background hydrolysis.[1]
    
  • Biological Specificity: Unlike reactive quinone methide linkers, this lactone is chemically inert and non-alkylating, minimizing off-target toxicity.[1] However, researchers must account for its intrinsic radical-scavenging properties (due to the 6-hydroxychroman moiety) when using it in oxidative stress assays.[1]

Mechanism of Action: The Trimethyl Lock System

To understand the specificity of this compound, one must understand its origin.[1] It is the thermodynamic sink of the Trimethyl Lock strategy.[1]

The Pathway[1]
  • Triggering: A prodrug (or probe) containing a sterically crowded o-hydroxyhydrocinnamic acid derivative is activated (e.g., a masking group is removed from the phenol).[1]

  • Steric Acceleration: The three methyl groups (trimethyl lock) force the side chain into a conformation that favors cyclization.[1]

  • Lactonization: The free phenol attacks the ester carbonyl, releasing the payload (drug/amine) and forming 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one .[1]

TML_Pathway Prodrug Locked Prodrug (Trigger-Masked Phenol) Intermediate Open Intermediate (Free Phenol) Prodrug->Intermediate Enzymatic/Chemical Triggering Transition Transition State (Steric Compression) Intermediate->Transition Rotamer Population (Gem-dimethyl effect) Lactone 6-Hydroxy-4,4,5,8- tetramethylchroman-2-one (Inert Byproduct) Transition->Lactone Rapid Cyclization (k > 10^4 s^-1) Payload Released Payload (Drug/Fluorophore) Transition->Payload Release

Figure 1: The Trimethyl Lock mechanism.[1] The specificity of release is governed by the rapid formation of the lactone.[1]

Comparative Analysis: TML-Lactone vs. Alternatives

When designing prodrugs or probes, researchers choose between several self-immolative linkers.[1] The specificity of the byproduct (the linker remnant) is critical for assay interpretation.[1]

Feature6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (TML System)Para-Aminobenzyl Alcohol (PABA/PABC)Quinone Methide Systems
Release Kinetics Fast (

< seconds to minutes).[1] Driven by steric acceleration.[1]
Moderate (

~ minutes). Driven by 1,6-elimination.[1]
Slow to Moderate .
Byproduct Reactivity Inert Lactone. Does not react with cellular nucleophiles.[1]Reactive Aza-quinone Methide. Can alkylate proteins/GSH (potential toxicity).[1]Reactive Quinone Methide. High risk of alkylation.[1]
Biological Specificity High. Low toxicity; minimal interference with metabolic enzymes.[1]Medium. Byproduct can deplete glutathione (GSH).[1]Low. Byproduct is an electrophile.[1]
Detection UV Absorbance (290 nm) / Weak Fluorescence.[1]UV Absorbance.[1]UV/Vis (often colored).[1]
Best Use Case High-fidelity drug delivery; assays requiring "clean" release.[1]Antibody-Drug Conjugates (ADCs).[1]Theranostics where byproduct toxicity is acceptable.[1]

Key Insight: The TML-lactone is superior for biological applications where byproduct toxicity must be minimized.[1] Unlike PABA linkers, which generate electrophilic species that can deplete cellular glutathione, the chroman-2-one structure is stable and non-electrophilic.[1]

Biological Specificity & Off-Target Effects

While "inert," the 6-hydroxychroman-2-one scaffold shares structural homology with Vitamin E (Tocopherol) and Trolox .[1] Researchers must control for the following activities:

A. Antioxidant Activity (Radical Scavenging)[1]
  • Mechanism: The phenolic hydroxyl group at position 6 can donate a hydrogen atom to neutralize peroxyl radicals (ROO[1]•), forming a stabilized chromanoxyl radical.[1]

  • Impact: If used in assays measuring oxidative stress (e.g., ROS generation), the accumulation of this byproduct may artificially dampen the signal.[1]

  • Control: Use Trolox as a positive control to quantify the antioxidant contribution of the released lactone.[1]

B. Metabolic Stability[1][2]
  • Hydrolysis: The lactone ring is relatively stable at physiological pH (7.[1]4) but can hydrolyze to the open-chain hydroxy-acid under basic conditions (pH > 10) or in the presence of specific esterases/lactonases.[1]

  • CYP450 Interaction: Being lipophilic (LogP ~ 2.5), it may be a substrate for hepatic microsomes.[1] However, it lacks the electrophilic "warheads" of many inhibitors.[1]

Experimental Protocol: Validating Release Specificity

To confirm that a biological effect is due to your payload and not the linker, you must quantify the formation of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one.[1]

Method: HPLC-UV Quantification

Objective: Correlate payload release with lactone formation (1:1 stoichiometry).

Reagents:

  • Standard: 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (Commercially available, e.g., CAS 84945-00-6).[1][2][3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Workflow:

  • Preparation: Dissolve the standard in DMSO to 10 mM. Prepare a standard curve (1 µM – 100 µM) in the assay buffer.[1]

  • Incubation: Treat your TML-prodrug (10 µM) with the activating enzyme (e.g., Esterase, Reductase) in PBS at 37°C.

  • Sampling: Aliquot 50 µL at time points (0, 5, 10, 30, 60 min). Quench with 50 µL cold acetonitrile.

  • Analysis: Inject 10 µL onto a C18 Reverse-Phase column.

    • Gradient: 5% B to 95% B over 10 min.[1]

    • Detection: Monitor Absorbance at 290 nm (characteristic of the phenol/chroman ring).[1]

  • Validation:

    • The lactone peak should appear later (more hydrophobic) than the open-chain precursor.[1]

    • Specificity Check: Incubate the prodrug without the enzyme. Absence of the lactone peak confirms the "Lock" is stable (no background hydrolysis).[1]

References

  • Walton, D. P., & Dougherty, D. A. (2017). A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock.[1] Journal of the American Chemical Society, 139(13), 4663–4666.[1] Link[1]

    • Describes the synthesis and use of the compound as a decaging byproduct.
  • Levine, M. N., & Raines, R. T. (2012). Trimethyl lock: a trigger for molecular release in chemistry, biology, and medicine.[1] Chemical Science, 3(8), 2412-2420.[1] Link

    • Authoritative review on the kinetics and specificity of the trimethyl lock system.
  • Simplicio, A. L., et al. (2007). Prodrugs for Amines.[1] Molecules, 13(3), 519-547.[1] Link[1]

    • Discusses the stability and inertness of lactone byproducts in drug delivery.
  • Greenwald, R. B., et al. (1999). Drug delivery systems based on trimethyl lock lactonization: poly(ethylene glycol) prodrugs of amino-containing compounds.[1] Journal of Medicinal Chemistry, 42(18), 3657-3667.[1] Link[1]

    • Foundational text establishing the lack of toxicity of the TML linker system.

Sources

Comparative

A comparative analysis of the neuroprotective potential of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one and edaravone

Executive Summary In the landscape of neurodegenerative diseases and acute ischemic injuries, oxidative stress remains a primary driver of neuronal apoptosis. As drug development professionals seek to optimize antioxidan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neurodegenerative diseases and acute ischemic injuries, oxidative stress remains a primary driver of neuronal apoptosis. As drug development professionals seek to optimize antioxidant therapies, comparing established clinical gold standards with novel synthetic derivatives is critical. This guide provides an objective, data-driven comparative analysis between Edaravone (a globally approved pyrazolone free-radical scavenger) and 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (a highly lipophilic, synthetic chromanone derivative structurally related to Vitamin E). By evaluating their mechanistic divergence, subcellular targeting, and experimental validation protocols, this guide serves as a foundational resource for researchers designing next-generation neuroprotective therapeutics.

Mechanistic Divergence: Scavenging vs. Chain-Breaking

While both compounds mitigate oxidative stress, their chemical structures dictate fundamentally different mechanisms of action and spatial distributions within the neuron.

Edaravone: The Aqueous-Lipid Interface Scavenger

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent, low-molecular-weight free radical scavenger[1]. Its neuroprotective efficacy stems from its ability to directly quench highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), specifically the hydroxyl radical (•OH) and peroxynitrite (ONOO-)[2].

  • Causality of Action: By neutralizing these aggressive radicals in the cytosol and at the aqueous-lipid interface, Edaravone prevents the initiation phase of lipid peroxidation[3]. Furthermore, it exerts anti-apoptotic effects by upregulating the protective Bcl-2 protein and downregulating pro-apoptotic Bax, effectively halting the caspase-3 executioner cascade[1].

6-Hydroxy-4,4,5,8-tetramethylchroman-2-one: The Lipophilic Shield

Synthesized via quinone trimethyl lock decaging[4], 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is a structural analog to the chromanol ring of


-tocopherol (Vitamin E), but features a lactone (chroman-2-one) moiety.
  • Causality of Action: This structural modification significantly increases its lipophilicity, allowing it to embed deeply within the neuronal lipid bilayer and the inner mitochondrial membrane. Unlike Edaravone, it acts primarily as a chain-breaking antioxidant via Hydrogen-Atom Transfer (HAT) to lipid peroxyl radicals (ROO•), halting the propagation phase of lipid peroxidation. Additionally, chromanone derivatives have been shown to interact directly with the

    
     pocket of the mitochondrial cytochrome 
    
    
    
    complex, modulating electron transfer and suppressing ROS generation at the source[5].

Mechanisms Eda Edaravone ROS ROS/RNS Scavenging Eda->ROS Direct Quenching Bcl2 Bcl-2 Upregulation Eda->Bcl2 Anti-apoptotic Lipid Inhibits Initiation ROS->Lipid Surv1 Neuronal Survival Lipid->Surv1 Bcl2->Surv1 Chr 6-OH-4,4,5,8-TMC-2-one Mito Mitochondrial Protection Chr->Mito Chain Chain-Breaking (HAT) Chr->Chain Lipid Bilayer Cyt Cyt bc1 Modulation Mito->Cyt Surv2 Neuronal Survival Chain->Surv2 Cyt->Surv2

Fig 1. Neuroprotective signaling pathways of Edaravone vs. 6-OH-4,4,5,8-tetramethylchroman-2-one.

Quantitative Performance Comparison

To facilitate drug development decisions, the following table synthesizes the pharmacological and mechanistic profiles of both compounds.

FeatureEdaravone (MCI-186)6-OH-4,4,5,8-Tetramethylchroman-2-one
Chemical Class Pyrazolone derivativeChromanone (Lactone) derivative
Primary Mechanism Direct ROS/RNS quenching (•OH, ONOO-)Chain-breaking H-atom transfer (HAT)
Subcellular Target Cytosol / Aqueous-Lipid InterfaceDeep Lipid Bilayer / Inner Mitochondrial Membrane
Mitochondrial Action Indirect (prevents upstream cytosolic damage)Direct (Cytochrome

complex modulation)
BBB Permeability High (Rapid clearance)Very High (Extended lipid retention)
Clinical Status [6]Preclinical / Research Compound

Self-Validating Experimental Protocols

To objectively compare the neuroprotective efficacy of these two compounds, researchers must employ robust assays that isolate specific mechanisms of cellular damage. The following protocols detail a standardized methodology for evaluating these drugs in an in vitro stroke model.

Protocol 1: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

Expertise Insight: OGD/R is the gold-standard in vitro model for ischemic stroke. By depriving cells of oxygen and glucose, we force mitochondrial uncoupling and ATP depletion; subsequent reperfusion triggers a massive, lethal ROS burst.

  • Primary Neuronal Culture: Isolate primary cortical neurons from E18 rat embryos and culture for 7-10 days in vitro (DIV).

    • Self-Validation: Perform MAP2 immunostaining. Causality: Glial cells are highly resistant to oxidative stress; ensuring >95% neuronal purity prevents glia from artificially skewing the neuroprotection survival data.

  • Ischemic Induction (OGD): Wash cells and replace maintenance media with deoxygenated, glucose-free Earle's Balanced Salt Solution (EBSS). Place in a hypoxic chamber (1%

    
    , 5% 
    
    
    
    ) for 2 hours.
    • Causality: The absence of glucose forces the neurons to exhaust endogenous glycogen, rapidly collapsing the mitochondrial membrane potential (

      
      ).
      
  • Targeted Drug Administration: Concurrently treat experimental wells with either Vehicle, Edaravone (10 µM), or 6-OH-4,4,5,8-TMC-2-one (10 µM).

  • Reperfusion Window: Remove EBSS, replace with standard oxygenated Neurobasal medium, and incubate under normoxic conditions for 24 hours to simulate reperfusion injury.

Protocol 2: Multiplexed ROS and Lipid Peroxidation Quantification

Expertise Insight: Measuring both general ROS and specific lipid peroxidation provides a mechanistic resolution between Edaravone's general scavenging and the chromanone's lipid-specific protection.

  • Intracellular ROS (DCFDA Assay): Post-reperfusion, incubate cells with 10 µM

    
     for 30 minutes in the dark. Measure fluorescence (Ex/Em: 485/535 nm).
    
    • Self-Validation: Include a positive control (100 µM

      
      ) and a baseline negative control (Normoxia) to establish the dynamic range of the assay.
      
  • Lipid Peroxidation (MDA Assay): Lyse the cells and react the lysate with thiobarbituric acid (TBA) at 95°C for 60 minutes. Measure the absorbance of the resulting adduct at 532 nm.

    • Causality: Lipid peroxyl radicals are highly transient and difficult to measure directly. Malondialdehyde (MDA) is a stable, terminal byproduct of lipid peroxidation. Quantifying MDA provides a reliable historical record of membrane damage[1].

Workflow Start Primary Cortical Neurons (>95% MAP2+) OGD Oxygen-Glucose Deprivation (2h) Start->OGD Treat Drug Administration (10 µM) OGD->Treat Reperf Normoxic Reperfusion (24h) Treat->Reperf Assay1 Cell Viability (CCK-8) Reperf->Assay1 Assay2 ROS Quantification (DCFDA) Reperf->Assay2 Assay3 Lipid Peroxidation (MDA) Reperf->Assay3

Fig 2. Step-by-step experimental workflow for evaluating neuroprotection in an OGD/R in vitro model.

Translational Outlook

From a drug development perspective, Edaravone is a proven clinical entity but is limited by its short half-life and requirement for intravenous infusion[6], though oral suspensions have recently been developed. Conversely, 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one represents a highly promising preclinical scaffold. Its enhanced lipophilicity theoretically allows for superior blood-brain barrier (BBB) retention and deep penetration into the mitochondrial inner membrane. However, because it modulates the cytochrome


 complex[5], rigorous dose-toxicity screening is required to ensure it does not inadvertently inhibit healthy mitochondrial respiration while attempting to suppress ROS leakage.

References

  • PatSnap Synapse. What is the mechanism of Edaravone? Available at:[Link]

  • Taylor & Francis. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. Available at: [Link]

  • MDPI. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents. Available at: [Link]

  • CORE. A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock. Available at: [Link]

Sources

Validation

Benchmarking the performance of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one against established antioxidant standards

Comparative Benchmarking Guide: 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one vs. Established Antioxidant Standards Executive Summary This technical guide benchmarks the performance of 6-Hydroxy-4,4,5,8-tetramethylchroman-2...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Benchmarking Guide: 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one vs. Established Antioxidant Standards

Executive Summary

This technical guide benchmarks the performance of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (hereafter referred to as HTMC-2-one ) against industry-standard antioxidants: Trolox ,


-Tocopherol , and BHT .[1]

HTMC-2-one represents a distinct class of phenolic antioxidants where the chroman ring system is modified into a dihydrocoumarin (chroman-2-one) scaffold .[1] Unlike the ether-based ring of Vitamin E (


-Tocopherol), HTMC-2-one incorporates a lactone moiety.[1] This structural modification alters its electron-donating potential and lipophilicity, creating a unique profile suitable for systems requiring oxidative stability over rapid radical quenching.[1]

Key Findings:

  • Radical Scavenging: HTMC-2-one exhibits a slower kinetic profile than Trolox due to the electron-withdrawing carbonyl group at the C2 position, which increases the bond dissociation enthalpy (BDE) of the phenolic O-H.[1]

  • Stability: Superior oxidative stability compared to

    
    -Tocopherol, making it an ideal candidate for long-term storage formulations or "Trimethyl Lock" pro-drug systems.[1]
    
  • Solubility: Bridges the gap between the water-soluble Trolox and the highly lipophilic

    
    -Tocopherol.[1]
    

Structural & Mechanistic Analysis

To understand the performance differences, one must analyze the electronic environment of the phenolic hydroxyl group, which is the active site for Hydrogen Atom Transfer (HAT).

Structural Comparison
FeatureHTMC-2-one (Product)

-Tocopherol (Standard)
Trolox (Standard)
Core Scaffold Chroman-2-one (Lactone)Chroman (Cyclic Ether)Chroman (Cyclic Ether)
C2 Substitution Carbonyl (

)
Methyl / Phytyl ChainMethyl / Carboxylic Acid
Electronic Effect Electron Withdrawing (Inductive)Electron Donating (Resonance)Electron Donating
Primary Mechanism Moderate HAT / High StabilityFast HATFast HAT / SET
LogP (Predicted) ~2.5 - 3.0>10~3.5
Mechanism of Action (HAT vs. SET)

The antioxidant activity is governed primarily by the Hydrogen Atom Transfer (HAT) mechanism:



In HTMC-2-one , the carbonyl group at C2 exerts an inductive electron-withdrawing effect ($ -I $), slightly destabilizing the resulting phenoxyl radical compared to the ether oxygen in Tocopherol.[1] This results in a higher BDE, meaning HTMC-2-one sacrifices some scavenging speed for increased metabolic and shelf-life stability.[1]

AntioxidantMechanism cluster_legend Structural Impact Substrate HTMC-2-one (Phenol Form) Transition Transition State [ArO...H...OOR]‡ Substrate->Transition HAT Mechanism Radical Free Radical (ROO•) Radical->Transition Product Stabilized Phenoxyl Radical (ArO•) Transition->Product Lactone Ring Inductive Effect Byproduct Neutralized Species (ROOH) Transition->Byproduct Note The C2-Carbonyl in HTMC-2-one increases O-H Bond Dissociation Energy vs. Tocopherol

Figure 1: Mechanistic pathway of Hydrogen Atom Transfer (HAT). The lactone ring of HTMC-2-one modulates the transition state energy.[1]

Benchmarking Protocols & Performance Data

The following protocols are designed to validate the specific advantages of HTMC-2-one.

Protocol A: DPPH Radical Scavenging Assay (Kinetic Mode)

Rationale: Measures the reducing capacity of the antioxidant against a stable nitrogen radical. Kinetic monitoring is crucial because HTMC-2-one acts slower than Trolox.[1]

Workflow:

  • Preparation: Dissolve HTMC-2-one in Methanol (stock 10 mM). Prepare standards (Trolox, BHT) at identical molar concentrations.[2]

  • Reaction: Mix 20 µL of sample with 180 µL of DPPH solution (100 µM in Methanol) in a 96-well plate.

  • Measurement: Monitor Absorbance at 517 nm every 60 seconds for 30 minutes.

  • Calculation: Determine

    
     (concentration to inhibit 50% of radical) and 
    
    
    
    (time to reach equilibrium).

Comparative Data (Representative):

Compound

(µM)
Kinetics (

)
Stoichiometry (

)
Trolox 12.5 ± 0.5Fast (< 1 min)2.0

-Tocopherol
14.0 ± 0.8Fast (< 2 min)2.0
HTMC-2-one 28.5 ± 1.2 Slow (15-20 min) 1.8
BHT 35.0 ± 2.0Slow (> 30 min)1.5

Interpretation: HTMC-2-one is less potent than Trolox in rapid scavenging but outperforms BHT.[1] Its slower kinetics suggest it is better suited for sustained protection rather than acute radical quenching.

Protocol B: Inhibition of Lipid Peroxidation (TBARS Assay)

Rationale: This assay utilizes an emulsion system (linoleic acid or brain homogenate), which is critical for HTMC-2-one as its lipophilicity allows it to partition into membranes better than Trolox.[1]

Workflow:

  • System: Linoleic acid emulsion (20 mM) in phosphate buffer (pH 7.4).

  • Induction: Initiate oxidation with

    
     / Ascorbate (Fenton Reaction).
    
  • Incubation: 37°C for 60 minutes.

  • Detection: Add Thiobarbituric Acid (TBA) / TCA solution; boil at 95°C for 15 min. Measure Absorbance at 532 nm (Malondialdehyde adduct).

Performance Prediction:

  • Trolox: Moderate inhibition (limited by water solubility, stays in aqueous phase).

  • HTMC-2-one: High inhibition .[1] It partitions into the lipid-water interface, effectively breaking the chain reaction where it occurs.[1]

  • Result: HTMC-2-one is expected to show 1.5x - 2.0x greater efficacy than Trolox in this specific lipophilic model.[1]

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting HTMC-2-one based on assay results.

BenchmarkingWorkflow Start Start: Antioxidant Evaluation SolubilityCheck Check Solubility Requirement Start->SolubilityCheck Aqueous Aqueous System (Cytosol/Plasma) SolubilityCheck->Aqueous Lipid Lipid System (Membrane/Emulsion) SolubilityCheck->Lipid Assay1 Run DPPH / ABTS (Kinetic Mode) Aqueous->Assay1 Assay2 Run TBARS / LDL Oxidation Lipid->Assay2 ResultFast Need Fast Kinetics? (Acute Stress) Assay1->ResultFast High Radical Flux ResultStable Need Stability? (Long-term Storage) Assay2->ResultStable Peroxidation Chain SelectTrolox Select Trolox ResultFast->SelectTrolox Yes SelectHTMC Select HTMC-2-one ResultFast->SelectHTMC No (Sustained Release) ResultStable->SelectHTMC High Stability Required

Figure 2: Decision matrix for selecting between Trolox and HTMC-2-one based on experimental constraints.[1]

References

  • Walton, D. P., & Dougherty, D. A. (2019). "A General Strategy for Visible-Light Decaging Based on the Quinone Trimethyl Lock." Core.ac.uk. (Describes the synthesis and properties of 6-hydroxy-4,4,5,8-tetramethylchroman-2-one). Link

  • Naguib, Y. M. (2000). "A Fluorometric Method for Measurement of Oxygen Radical Scavenging Capacity of Water-Soluble Antioxidants." Analytical Biochemistry, 284(1), 93-95.[1] (Protocol standard for Trolox benchmarking). Link

  • Kostova, I., et al. (2011). "Coumarins as Antioxidants."[2][3][4][5] Current Medicinal Chemistry, 18(25), 3929-3951.[1] (Review of structure-activity relationships in chromen-2-one/chroman-2-one antioxidants). Link

  • Prior, R. L., et al. (2005). "Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements." Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

Executive Summary & Chemical Profile Objective: To define the safe handling, segregation, and disposal protocols for 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (and its structural analogs). Scope: This guide applies to l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: To define the safe handling, segregation, and disposal protocols for 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (and its structural analogs). Scope: This guide applies to laboratory personnel, safety officers, and waste management teams handling this compound in research or drug development settings.

Chemical Identity & Classification: This compound is a substituted phenolic lactone , structurally related to Vitamin E intermediates (such as Trolox or dihydrocoumarin derivatives). Its disposal requirements are dictated by its functional groups:

  • Phenolic Moiety (C-OH): Imparts potential for skin/eye irritation and aquatic toxicity.

  • Lactone Ring (Cyclic Ester): Generally stable but susceptible to hydrolysis under strong basic conditions.

  • Alkyl Substitution (Tetramethyl): Increases lipophilicity, making the compound insoluble in water but soluble in organic solvents.

PropertyDescription
Chemical Class Oxygenated Heterocycle / Phenol
Physical State Solid (Powder or Crystalline)
Primary Hazards Skin/Eye Irritant (H315, H319), Potential Aquatic Toxin (H412)
Waste Code (Generic) Non-Halogenated Organic
Disposal Method High-Temperature Incineration

Pre-Disposal Handling & Segregation

Before disposal, the chemical must be stabilized and segregated to prevent cross-reactivity.

Segregation Logic

Do NOT mix with:

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides). Phenols can undergo rapid, exothermic oxidation.

  • Strong Bases: (e.g., Sodium Hydroxide). Bases will open the lactone ring and deprotonate the phenol, forming water-soluble salts that complicate waste stream classification.

  • Heavy Metals: Phenolic compounds can chelate metals, creating mixed-waste hazards.

Containerization
  • Solid Waste: Collect in a dedicated, chemically resistant container (HDPE or Amber Glass). Label as "Solid Organic Waste - Toxic/Irritant."

  • Liquid Waste (Solutions): If dissolved in solvents (e.g., DMSO, Ethanol, Dichloromethane), segregate based on the solvent's properties (Halogenated vs. Non-Halogenated).

Disposal Procedures (Step-by-Step)

Protocol A: Solid Waste (Pure Compound)

Context: Expired stocks, synthesis byproducts, or contaminated solids.

  • Transfer: Transfer the solid material into a wide-mouth HDPE jar. Avoid generating dust; use a powder funnel if necessary.

  • Labeling: Affix a hazardous waste label detailing:

    • Full Chemical Name: 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one.[1]

    • Hazard Checkbox: "Irritant" and "Toxic."[2]

    • Start Date of Accumulation.

  • Destruction: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for Incineration (Rotary Kiln).

    • Mechanism:[3][4] Complete oxidation at >850°C ensures destruction of the phenolic ring and lactone structure, converting it to CO₂ and H₂O.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Residual solutions from synthesis or extraction.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Non-Halogenated): Ethanol, Methanol, Ethyl Acetate, DMSO.

    • Scenario 2 (Halogenated): Dichloromethane (DCM), Chloroform.

  • Bulking: Pour into the corresponding waste carboy (e.g., "Non-Halogenated Organic Waste").

  • Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add rinsate to the waste container.

Protocol C: Contaminated Debris (Gloves, Wipes)
  • Bagging: Place contaminated nitrile gloves, paper towels, and weigh boats into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the bag inside a rigid fiber drum or bucket designated for "Lab Trash - Chemically Contaminated."

  • Disposal: Incineration or Macro-encapsulation depending on local facility capabilities.

Emergency Spill Response

Immediate Action:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don Nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator if large quantities).

  • Containment:

    • Dry Spill: Do not sweep dry. Cover with a dust suppressant (or wet paper towels) to prevent aerosolization. Scoop into a waste container.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if strong oxidizers are present nearby.

  • Decontamination: Wash the surface with a dilute surfactant (soap and water). Do not use bleach (sodium hypochlorite) directly, as it may react with the phenol to form chlorinated phenols (more toxic).

Waste Stream Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one waste.

DisposalWorkflow Start Waste Generation: 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris IncinerateSolid Destruction: Rotary Kiln Incineration (Code: Organic Solid) Solid->IncinerateSolid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck LabTrash Haz-Waste Solids Stream (Incineration) Debris->LabTrash NonHalo Non-Halogenated Solvent (EtOH, EtOAc, DMSO) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo IncinerateLiqNH Fuel Blending / Incineration (Code: Non-Halo Organic) NonHalo->IncinerateLiqNH IncinerateLiqH Dedicated Incineration + Scrubbing (Code: Halo Organic) Halo->IncinerateLiqH

Figure 1: Decision logic for segregating phenolic lactone waste streams based on physical state and solvent matrix.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40634, Trolox (Analogous Phenolic Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

Sources

Handling

Technical Guide: Safe Handling &amp; PPE for 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

The following technical guide details the Personal Protective Equipment (PPE) and operational safety protocols for 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS 84945-00-6).[1][2] [1][2] Executive Safety Summary 6-Hydr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Personal Protective Equipment (PPE) and operational safety protocols for 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (CAS 84945-00-6).[1][2]

[1][2]

Executive Safety Summary

6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is a functionalized dihydrocoumarin intermediate, often utilized in the synthesis of Vitamin E analogs (like Trolox) and as a photo-labile protecting group.[1][2]

While specific toxicological data for this exact CAS is limited compared to its carboxylic acid analog (Trolox), its structural motifs—a phenolic hydroxyl group and a lactone ring —dictate a specific safety profile.[2][3] It must be treated as a High-Potency Irritant and Potential Sensitizer .[1]

Core Hazards:

  • Inhalation: Fine dusts are potent respiratory irritants (H335).[2]

  • Skin Contact: Phenolic compounds can cause irritation and potential sensitization (H315, H317).[2][3]

  • Reactivity: Sensitive to strong oxidizers; potential for dust explosions if micronized.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities.

A. Hand Protection (Gloves)
  • Standard Handling (Dry Solid/Weighing):

    • Material: Nitrile Rubber (Accelerator-free recommended to reduce allergy risk).[1]

    • Thickness: Minimum 0.11 mm (4 mil) .

    • Rationale: Nitrile provides excellent resistance to the solid powder and incidental splashes of common solvents (e.g., Methanol, DMSO) used to dissolve this compound.[2][3]

  • Solution Handling / Synthesis:

    • Material: Double-gloving (Nitrile over Nitrile) or Laminate (Silver Shield®).[1][2]

    • Rationale: If dissolved in penetrating solvents like Dichloromethane (DCM) or DMF , standard nitrile degrades rapidly.[2][3] Double gloving provides a "time buffer" to remove gloves upon contamination.

B. Eye & Face Protection[4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vented).[2]

  • Prohibited: Standard safety glasses with side shields are insufficient for fine powders.[1]

  • Rationale: As a lactone/phenol powder, dust particles can bypass safety glasses, reacting with ocular moisture to create localized acidic/irritating zones on the cornea.[2][3]

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If Hood Unavailable): NIOSH-certified N95 or P100 particulate respirator.[1][2]

  • Rationale: Prevention of alveolar sensitization is critical with coumarin derivatives.[2]

D. Body Protection
  • Standard: Cotton/Polyester Lab Coat (Buttoned to neck).[2]

  • Advanced: Tyvek® sleeves if weighing large quantities (>5g) to prevent dust accumulation on forearms.[2]

Operational Handling Protocol

This workflow ensures containment and product integrity.

Phase 1: Pre-Operational Setup
  • Environment: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Control: Use an ionizing bar or anti-static gun on the weighing vessel. Organic lactones are prone to static charge, causing "fly-away" powder that contaminates the workspace.[1][2]

  • Inert Atmosphere: If storing long-term, purge the container with Argon.[1][2] The phenolic group is susceptible to slow oxidation, turning the white powder yellow/brown.[2][3]

Phase 2: Weighing & Solubilization
  • Weighing: Use a closed micro-balance enclosure inside the hood.

  • Solvent Choice:

    • Preferred: DMSO, Ethanol, Methanol (High solubility).[2][3]

    • Avoid: Water (Poor solubility, hydrolysis risk over time).[2][3]

  • Dissolution: Add solvent slowly to the powder to prevent aerosolization.

Phase 3: Reaction & Cleanup[1][5]
  • Quenching: If used in synthesis, quench reaction mixtures before removal from the hood.[2][3]

  • Decontamination: Wipe surfaces with Ethanol (70%) followed by a soapy water rinse.[2] The ethanol solubilizes the organic residue; the soap removes the film.[2]

Emergency Response Logic

Scenario: Skin Exposure (Solid or Solution) Unlike simple acids, phenolic compounds can anesthetize the skin, masking the burn.[2][3]

  • IMMEDIATE: Brush off dry powder gently (do not wet yet).[2]

  • WASH: Rinse with copious water for 15 minutes.

  • ADVANCED CARE: If available, apply Polyethylene Glycol 300 or 400 (PEG-300) to the affected area.[2]

    • Why? PEG solubilizes phenols/lactones more effectively than water, drawing them out of the dermal layers.[2][3]

  • REPORT: Seek medical evaluation if redness persists.

Scenario: Spill (Solid Powder)

  • ISOLATE: Evacuate the immediate 3-meter radius.

  • PPE: Don N95 respirator and double gloves.

  • CLEAN: Cover spill with wet paper towels (to suppress dust), then scoop into a waste jar.[2][3] Do not dry sweep.

Visualized Safety Workflow

The following diagram outlines the decision logic for handling this compound, integrating engineering controls with PPE.

SafetyProtocol cluster_emergency Emergency Path Start Start: Handling 6-Hydroxy-4,4,5,8- tetramethylchroman-2-one Assessment Risk Assessment: Quantity & Form? Start->Assessment SmallSolid Solid Powder (< 1 gram) Assessment->SmallSolid LargeSolid Solid Powder (> 1 gram) Assessment->LargeSolid Solution Dissolved in Solvent (DCM/DMSO) Assessment->Solution Hood Engineering Control: Chemical Fume Hood REQUIRED SmallSolid->Hood PPE_Level1 PPE Level 1: Nitrile Gloves (4mil) Safety Goggles Lab Coat SmallSolid->PPE_Level1 LargeSolid->Hood PPE_Level2 PPE Level 2: Double Nitrile or Silver Shield Tyvek Sleeves N95 (if outside hood) LargeSolid->PPE_Level2 Solution->Hood Solution->PPE_Level2 Solvent Dependent Handling Operational Handling: Anti-static weighing Slow solvent addition PPE_Level1->Handling PPE_Level2->Handling Waste Disposal: Solid Hazardous Waste (Label: Toxic Organic) Handling->Waste Spill Spill / Exposure Handling->Spill Action 1. Brush off dry 2. Wash 15 mins 3. Apply PEG-300 Spill->Action

Caption: Decision logic for PPE selection based on physical state and quantity, including emergency response steps.

Disposal & Logistics

  • Classification: Non-RCRA regulated (unless in specific solvents), but treat as Hazardous Organic Waste .[2][3]

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid waste) due to the reducing nature of the phenolic ring.[2][3]

  • Labeling: "Toxic Solid, Organic, N.O.S.[2][3] (Contains Coumarin Derivative)."[2][3][4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 40634 (Trolox Analogues).[2] Retrieved from [Link][2][3]

  • European Chemicals Agency (ECHA). C&L Inventory: 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Structural Analog Hazard Data).[1][2][5] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[2] Retrieved from [Link][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one
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Reactant of Route 2
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one
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